molecular formula C57H97N5O16S B1164650 Progesterone 3-PEG11-biotin

Progesterone 3-PEG11-biotin

Cat. No.: B1164650
M. Wt: 1140.5
InChI Key: HMXZDVJPIOMNQC-PHVMEARQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Progesterone 3-PEG11-biotin is a specialized chemical reagent designed as an affinity probe for progesterone research . This conjugate consists of a progesterone molecule linked to a biotin ligand through a polyethylene glycol (PEG11) spacer chain . The extended hydrophilic PEG spacer enhances solubility and can reduce steric hindrance in experimental assays, improving access for streptavidin-binding or other detection methods. The primary research application of this compound is to facilitate the detection, purification, or immobilization of progesterone and its associated complexes via the high-affinity biotin-streptavidin interaction . This makes it a valuable tool for various laboratory techniques, including affinity chromatography, pull-down assays, and immunoassays, where capturing progesterone-binding proteins or studying progesterone receptor interactions is required. Progesterone itself is a crucial endogenous steroid and progestogen sex hormone involved in the menstrual cycle, pregnancy, and embryogenesis . It exerts its biological effects primarily by acting as a potent agonist of the nuclear progesterone receptor (nPR) and also interacts with membrane progesterone receptors (mPRs) and other targets, influencing a wide range of physiological processes from reproduction to brain function as a neurosteroid . This biotinylated probe allows researchers to explore these complex mechanisms. This product is provided as a solution in ethanol with a purity of ≥98% . It is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C57H97N5O16S

Molecular Weight

1140.5

InChI

InChI=1S/C57H97N5O16S/c1-43(63)47-10-11-48-46-9-8-44-40-45(12-14-56(44,2)49(46)13-15-57(47,48)3)62-78-41-53(65)59-17-19-68-21-23-70-25-27-72-29-31-74-33-35-76-37-39-77-38-36-75-34-32-73-30-28-71-26-24-69-22-20-67-18-16-58-52(64)7-5-4-6-51-54-50(42-79

InChI Key

HMXZDVJPIOMNQC-PHVMEARQSA-N

SMILES

[H][C@]12[C@](NC(N2)=O)([H])CSC1CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CO/N=C3CCC(C(CCC4(C)C5CCC4C(C)=O)C5CC6)(C)C6=C3)=O)=O

Synonyms

N-(1-(((E)-(17-acetyl-10,13-dimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H,6H,10H)-ylidene)amino)oxy)-2-oxo-6,9,12,15,18,21,24,27,30,33,36-undecaoxa-3-azaoctatriacontan-38-yl)-5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-

Origin of Product

United States

Foundational & Exploratory

Progesterone 3-PEG11-biotin chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Progesterone 3-PEG11-Biotin

Chemical Structure, Molecular Weight, and Application in High-Sensitivity Immunoassays

Executive Summary

Progesterone 3-PEG11-biotin is a high-performance bioconjugate designed for precision endocrinology research and assay development. Unlike short-linker conjugates (e.g., Progesterone-3-CMO-biotin), this molecule incorporates a discrete polyethylene glycol (PEG11) spacer. This hydrophilic spacer minimizes steric hindrance between the hydrophobic steroid core and the bulky streptavidin reporter, significantly enhancing antibody recognition kinetics and assay sensitivity. This guide details its chemical properties, synthesis logic, and deployment in competitive ELISA and Surface Plasmon Resonance (SPR) workflows.

Chemical Characterization

Identity & Physicochemical Properties

The molecule is an affinity probe constructed by linking progesterone at the C3 position to biotin via a heterobifunctional PEG11 linker.

PropertySpecification
Product Name Progesterone 3-PEG11-biotin
IUPAC Name N-[35-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-31-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-30-azapentatriacontyl]-2-((10,13-dimethyl-17-(1-oxoethyl)-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-ylidene)amino)oxy)acetamide
Molecular Weight 1140.47 Da
Chemical Formula C₅₇H₉₇N₅O₁₆S
Solubility Soluble in DMSO, DMF, Ethanol (up to 10 mg/mL); limited solubility in pure water (requires organic co-solvent for stock)
Purity Typically ≥98% (HPLC)
Appearance White to off-white solid or viscous oil
Structural Architecture

The conjugate consists of three distinct functional domains:

  • The Hapten (Progesterone): The steroid core is modified at the C3 ketone. This preserves the D-ring side chain (C20 ketone), which is critical for recognition by many anti-progesterone antibodies that target the "upper" region of the molecule.

  • The Spacer (PEG11): A discrete chain of 11 ethylene glycol units (-CH₂CH₂O-)₁₁.

    • Function: Increases water solubility and extends the biotin anchor ~40–50 Å away from the steroid. This prevents the streptavidin protein from physically blocking the antibody-antigen binding site.

  • The Anchor (Biotin): Binds with femtomolar affinity (

    
     M) to avidin/streptavidin probes.
    

Synthesis & Conjugation Logic

The synthesis typically employs Oxime Ligation , a chemoselective reaction between an aminooxy group and a ketone. This method is preferred over amide coupling (using NHS esters) because it targets the C3 ketone specifically without requiring protecting groups for the C20 ketone, which is less reactive due to steric hindrance.

Reaction Mechanism
  • Precursor 1: Progesterone (contains C3 and C20 ketones).

  • Precursor 2: Biotin-PEG11-oxyamine (or Aminooxy-PEG11-Biotin).

  • Reaction: The aminooxy group attacks the C3 ketone under specific pH conditions (pH 4.0–5.5) to form a stable oxime ether linkage.

DOT Diagram: Synthesis Pathway

Synthesis Prog Progesterone (C3 Ketone) Inter Tetrahedral Intermediate Prog->Inter Nucleophilic Attack (pH 4.5) Linker Biotin-PEG11-Oxyamine (R-O-NH2) Linker->Inter Product Progesterone 3-PEG11-Biotin (Oxime Linkage) Inter->Product Dehydration Water H2O (Byproduct) Inter->Water

Caption: Chemoselective oxime ligation at the C3 position of Progesterone using an aminooxy-PEG linker.

Applications in Drug Development & Research

Competitive ELISA (Tracer)

Progesterone 3-PEG11-biotin is the "tracer" of choice for competitive enzyme-linked immunosorbent assays.

  • Mechanism: Endogenous progesterone in the sample competes with the Biotin-PEG11-Progesterone tracer for a limited number of anti-progesterone antibody binding sites.

  • Advantage: The PEG11 spacer reduces the "bridge effect" (where antibodies bind the linker rather than the steroid), improving assay specificity and lowering the Limit of Detection (LOD).

Surface Plasmon Resonance (SPR)

Used for kinetic analysis (e.g., Biacore systems).

  • Setup: Streptavidin is immobilized on the sensor chip (e.g., SA chip). Progesterone 3-PEG11-biotin is captured on the surface.

  • Experiment: Anti-progesterone antibodies are flowed over the surface to measure

    
     and 
    
    
    
    . The long PEG spacer ensures the steroid is accessible in the fluid phase, mimicking solution-phase binding dynamics.

Experimental Protocol: Competitive ELISA Setup

Objective: Quantify progesterone in serum/plasma using Progesterone 3-PEG11-biotin as the competing tracer.

Materials
  • 96-well microplate (High-binding).

  • Capture Antibody: Goat anti-Mouse IgG (if using mouse anti-prog).

  • Primary Antibody: Mouse Anti-Progesterone (specific for C3-conjugates).

  • Tracer: Progesterone 3-PEG11-biotin (reconstituted in DMSO, diluted in assay buffer).

  • Detection: Streptavidin-HRP.

  • Substrate: TMB.

Protocol Steps
  • Coating: Coat plate with Goat anti-Mouse IgG (1-5 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C. Wash 3x.

  • Blocking: Block with PBS + 1% BSA for 2 hours. Wash 3x.

  • Primary Antibody Incubation: Add Mouse Anti-Progesterone antibody. Incubate 1 hour. Wash 3x. Note: This orients the antibody to capture the steroid.

  • Competition Step (Critical):

    • Add 50 µL of Standard or Sample (containing free progesterone).

    • Immediately add 50 µL of Progesterone 3-PEG11-biotin (Tracer) at a pre-titrated concentration (e.g., 10-50 ng/mL).

    • Incubate 1-2 hours at Room Temp with shaking.

    • Logic: Free progesterone and Tracer compete for the antibody sites.

  • Detection: Wash 5x. Add Streptavidin-HRP (1:5000). Incubate 30 mins.

  • Readout: Wash 5x. Add TMB substrate. Stop with H₂SO₄. Read OD at 450 nm.

    • Result: Signal is inversely proportional to the concentration of progesterone in the sample.

DOT Diagram: Competitive Assay Logic

ELISA Ab Immobilized Anti-Progesterone Ab Competition Competition for Ab Binding Sites Ab->Competition Sample Sample Progesterone (Analyte) Sample->Competition Tracer Progesterone 3-PEG11-Biotin (Tracer) Tracer->Competition HighProg High Sample Conc. -> Low Tracer Binding -> Low Signal Competition->HighProg Analyte Dominates LowProg Low Sample Conc. -> High Tracer Binding -> High Signal Competition->LowProg Tracer Dominates

Caption: Logical flow of Competitive ELISA. Signal intensity is inversely related to analyte concentration.

Troubleshooting & QC

  • Solubility Issues: If the conjugate precipitates upon dilution into aqueous buffer, ensure the initial stock is made in dry DMSO (at least 1 mg/mL) and diluted dropwise into the buffer while vortexing.

  • Low Signal: Check the Streptavidin-HRP activity. Ensure the PEG linker is not degraded (avoid vortexing vigorously; PEG chains can shear, though unlikely at this MW).

  • High Background: Reduce Tracer concentration. The PEG11 linker improves solubility but can stick to some plastic surfaces; include Tween-20 (0.05%) in all wash buffers.

References

  • MedChemExpress (MCE).Progesterone 3-PEG11-biotin Product Datasheet.
  • BroadPharm.Biotin-PEG11-amine and Biotinylation Reagents.
  • Trambas, C., et al. (2018).[1] "Characterization of the scope and magnitude of biotin interference in susceptible Roche Elecsys competitive and sandwich immunoassays." Annals of Clinical Biochemistry, 55(2), 205-215.[1] (Context on Biotin-Streptavidin systems).

  • PubChem.Progesterone 3-biotin Compound Summary.

Sources

A Technical Guide to Progesterone 3-PEG11-biotin in Modern Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of its Application as a High-Affinity Probe in Immunoassays and Protein Interaction Studies

Executive Summary

Progesterone 3-PEG11-biotin is a synthetic, multi-functional chemical probe engineered for high-specificity applications in biomedical research. This guide provides a detailed examination of its molecular architecture and its primary utility as a critical reagent in competitive immunoassays and affinity-based protein studies. By conjugating the steroid hormone progesterone to a biotin affinity tag via a hydrophilic polyethylene glycol (PEG) spacer, this molecule serves as a versatile tool for quantifying progesterone and investigating its interactions with its biological targets, most notably the progesterone receptor (PR). We will explore the causality behind its design, provide detailed, field-proven protocols for its use in ELISA and Fluorescence Polarization Immunoassays, and discuss its role in advanced applications such as protein isolation and drug discovery.

The Molecular Architecture: A Tripartite Tool

The efficacy of Progesterone 3-PEG11-biotin stems from the distinct functions of its three constituent parts: the target ligand (progesterone), a flexible spacer (PEG11), and a high-affinity tag (biotin). This design allows researchers to leverage the specific binding properties of progesterone while utilizing the robust biotin-streptavidin interaction for detection or immobilization.[1][2][3]

Component Deep Dive
  • Progesterone: This C-21 steroid hormone is the biologically active component, serving as the specific ligand for the progesterone receptor (PR).[4] Its primary role in this conjugate is to compete with endogenous or unlabeled progesterone for binding sites on a specific antibody or receptor. The linkage to the PEG spacer is typically at the C3 position of the progesterone molecule, a site often used for derivatization that generally preserves its binding conformation.[5][6][7]

  • PEG11 (Polyethylene Glycol) Spacer: The 11-unit polyethylene glycol chain is a critical design element. As a hydrophilic spacer, it confers several key advantages.[3][8][9]

    • Increased Solubility: It improves the aqueous solubility of the otherwise hydrophobic progesterone molecule.

    • Reduced Steric Hindrance: It physically separates the bulky biotin tag from the progesterone ligand, ensuring that neither moiety interferes with the binding activity of the other. This is crucial for allowing the progesterone portion to access the binding pocket of an antibody or receptor without obstruction.

    • Minimized Non-Specific Binding: The hydrophilic nature of PEG helps to prevent the aggregation of the probe and reduces non-specific binding to surfaces or proteins.[9]

  • Biotin (Vitamin B7): This serves as a powerful affinity tag. Biotin forms one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[9][10] This near-irreversible binding is exploited in a multitude of detection and purification systems. In assays, the biotin tag can be bound by streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) or a fluorophore, enabling signal generation and quantification.[10][11][12]

cluster_molecule Molecular Structure of Progesterone 3-PEG11-biotin cluster_binding_partners Binding Partners P4 Progesterone (Target Ligand) PEG PEG11 Spacer (Hydrophilic Linker) P4->PEG C3 Position Linkage Antibody Anti-Progesterone Antibody / Receptor P4->Antibody Specific Binding Biotin Biotin (Affinity Tag) PEG->Biotin Covalent Bond Streptavidin Streptavidin (Detection/Immobilization) Biotin->Streptavidin High-Affinity Interaction

Caption: Functional components of the Progesterone 3-PEG11-biotin probe.

Core Application: Competitive Immunoassays

The most common application of Progesterone 3-PEG11-biotin is as a "tracer" or labeled antigen in competitive immunoassays. The fundamental principle is the competition between the labeled progesterone (the probe) and unlabeled progesterone (from a standard or sample) for a limited number of binding sites on a highly specific anti-progesterone antibody.[4][13][14][15] The measured signal is inversely proportional to the concentration of progesterone in the sample.

cluster_low Low Sample Progesterone cluster_high High Sample Progesterone Ab1 Ab P4_Biotin1 P4* Ab1->P4_Biotin1 High Binding Result1 Strong Signal Ab2 Ab P4_Sample P4 Ab2->P4_Sample High Binding P4_Biotin2 P4* Result2 Weak Signal P4_Biotin1_legend P4* = Progesterone 3-PEG11-biotin (Tracer) P4_Sample_legend P4 = Sample Progesterone (Analyte) Ab_legend Ab = Anti-Progesterone Antibody

Caption: The principle of competitive binding assays.
Application in Enzyme-Linked Immunosorbent Assay (ELISA)

In a competitive ELISA format, an anti-progesterone antibody is immobilized onto a microtiter plate. When the sample and the biotinylated progesterone probe are added, they compete for binding to this antibody. After washing, a streptavidin-HRP conjugate is added, which binds to any probe captured by the antibody. Finally, a chromogenic substrate (like TMB) is added. The HRP enzyme catalyzes a color change, and the intensity of the color, read at 450 nm, is inversely proportional to the amount of progesterone in the original sample.[4][15][16]

Detailed Protocol: Competitive ELISA for Progesterone Quantification

Materials:

  • 96-well microplate pre-coated with anti-progesterone antibody.

  • Progesterone standards of known concentrations.

  • Progesterone 3-PEG11-biotin (Tracer solution).

  • Streptavidin-HRP conjugate (SABC).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • TMB Substrate.

  • Stop Solution (e.g., 0.5 M H₂SO₄).

  • Microplate reader capable of measuring absorbance at 450 nm.

Methodology:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the progesterone standard to generate a standard curve (e.g., 0, 0.5, 1, 5, 10, 20 ng/mL).

  • Competitive Reaction:

    • Add 50 µL of each standard and unknown sample to the appropriate wells.

    • Immediately add 50 µL of the Progesterone 3-PEG11-biotin tracer solution to every well.

    • Rationale: Adding the sample/standard and tracer simultaneously ensures they compete on equal terms for antibody binding sites.

    • Seal the plate and incubate for 45-60 minutes at 37°C.

  • Washing: Aspirate the liquid from each well. Wash the plate 3-5 times with ~300 µL of Wash Buffer per well.

    • Rationale: This critical step removes all unbound tracer and sample progesterone, ensuring that the subsequent signal is only from the tracer that successfully bound to the immobilized antibody.

  • Enzyme Conjugation: Add 100 µL of Streptavidin-HRP conjugate solution to each well. Seal and incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step as described in step 3 to remove unbound Streptavidin-HRP.

  • Signal Development: Add 90 µL of TMB substrate to each well. Incubate in the dark at 37°C for 15-20 minutes. A blue color will develop.

    • Scientist's Note: The incubation time is critical and may need optimization. Over-incubation can lead to saturation of the signal in the low-concentration standards.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.

  • Analysis: Plot a standard curve of the OD450 values against the known concentrations of the progesterone standards. Use this curve (typically with a four-parameter logistic fit) to determine the progesterone concentration in the unknown samples.

Plate Layout Example 1234567-12
A Std 1Std 1Std 5Std 5CtrlCtrlSamples
B Std 2Std 2Std 6Std 6BlankBlankSamples
C Std 3Std 3Std 7Std 7Sample 1Sample 1Samples
D Std 4Std 4Std 8Std 8Sample 2Sample 2Samples
Table 1: Example plate layout for a competitive ELISA, including standards, controls, and samples in duplicate.
Application in Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous assay format, meaning it requires no separation or wash steps.[13][17] The principle relies on the rotational speed of molecules in solution.[18][19] A small, fluorescently-labeled molecule (the tracer) tumbles rapidly, and when excited with plane-polarized light, it emits largely depolarized light. However, when this tracer binds to a large antibody, its rotation slows dramatically, and the emitted light remains highly polarized.[18][20]

In an FPIA for progesterone, a fluorescent version of the progesterone conjugate competes with sample progesterone for antibody binding sites.

  • High Sample Progesterone: Most antibodies are bound by sample progesterone. The fluorescent tracer remains free and tumbles rapidly, resulting in a low polarization signal.

  • Low Sample Progesterone: Most of the fluorescent tracer is bound to the large antibody. Its rotation is slowed, resulting in a high polarization signal.[13][18]

The assay is rapid, often completed in minutes, making it suitable for high-throughput screening.[18][21]

Advanced Applications in Receptor and Protein Interaction Studies

Beyond immunoassays, the affinity handles of Progesterone 3-PEG11-biotin make it a valuable tool for fundamental research into protein-ligand interactions.

Use as an Affinity Probe for Protein Isolation

The biotin tag allows the probe to be immobilized on a streptavidin-coated solid support, such as magnetic beads or a chromatography matrix. This "bait" can then be used to isolate progesterone-binding proteins from a complex biological mixture like a cell or tissue lysate. This technique is commonly known as a "pull-down" assay.

start Start: Cell Lysate (Protein Mixture) step1 1. Immobilize Probe (Progesterone-PEG-Biotin on Streptavidin Bead) step2 2. Incubate (Beads + Lysate) step1->step2 step3 3. Wash (Remove non-specific binders) step2->step3 step4 4. Elute (Release bound proteins) step3->step4 end End: Analyze Proteins (e.g., Western Blot for PR) step4->end

Caption: Workflow for an affinity pull-down assay using immobilized probe.

This method is instrumental in:

  • Confirming Protein Interactions: Validating that a protein of interest, such as the progesterone receptor, binds to progesterone.

  • Discovering Novel Binding Partners: Identifying previously unknown proteins that may interact with progesterone.

High-Throughput Screening (HTS) for Progesterone Receptor Ligands

In drug discovery, Progesterone 3-PEG11-biotin can be used in competitive binding assays to screen large compound libraries for novel ligands of the progesterone receptor. In this format, the probe acts as a reporter of binding. A test compound that binds to the receptor will displace the probe, leading to a measurable change in signal (e.g., a decrease in fluorescence polarization or a change in signal in a proximity-based assay like AlphaScreen®). This allows for the rapid identification of potential agonists or antagonists.

The Broader Context: Progesterone Signaling

Understanding and quantifying progesterone is critical because its signaling pathways govern essential physiological processes.[22] Progesterone primarily acts through intracellular progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors.[23][24][25] Upon binding progesterone, the receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on DNA to regulate the expression of target genes.[22][23] This genomic signaling is central to uterine function, pregnancy maintenance, and breast development.[22][24][26] Tools like Progesterone 3-PEG11-biotin are therefore indispensable for dissecting these complex and vital biological pathways.

cluster_cell Simplified Progesterone Signaling cluster_nucleus Nucleus P4 Progesterone PR Progesterone Receptor (PR) P4->PR Binds Dimer PR Dimerization PR->Dimer PRE PRE Dimer->PRE Translocates & Binds DNA Gene Target Gene Transcription Gene Transcription

Caption: Simplified canonical progesterone signaling pathway.

Conclusion

Progesterone 3-PEG11-biotin is a rationally designed chemical biology tool that provides researchers with a reliable and versatile method for the detection and study of progesterone and its receptor interactions. Its tripartite structure combines the specificity of the hormone, the practical advantages of a hydrophilic PEG spacer, and the robust utility of the biotin-streptavidin affinity system. From routine quantification in biological fluids using ELISA and FPIA to advanced applications in proteomics and high-throughput drug screening, this probe is a cornerstone reagent for research in endocrinology, reproductive biology, and oncology.

References

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Fluorescence polarization immunoassay - Wikipedia. Wikipedia. [Link]

  • Kondapaka, S., & Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers in Neuroscience, 8, 157. [Link]

  • Popp, L., & Kallen, A. N. (2023). Progesterone signaling in the regulation of luteal steroidogenesis. Molecular and Cellular Endocrinology, 576, 111999. [Link]

  • Lee, D. K., & DeMayo, F. J. (2018). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. Journal of the Endocrine Society, 2(6), 535–548. [Link]

  • progesterone receptor signaling pathway Gene Ontology Term (GO:0050847). AmiGO. [Link]

  • Eremin, S. A. (1998). Fluorescence Polarisation Immunoassay. Food Technology and Biotechnology, 36(3), 235-243. [Link]

  • Nikolaeva, A. Y., et al. (2023). Fluorescence Polarization Assay for Infection Diagnostics: A Review. Molecules, 28(19), 6959. [Link]

  • Grimm, S. L., et al. (2016). Progesterone Receptor Signaling Mechanisms. The Journal of Steroid Biochemistry and Molecular Biology, 161, 3-14. [Link]

  • Nielsen, K., et al. (2000). Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. Veterinary Microbiology, 76(2), 131-140. [Link]

  • Progesterone ELISA Kit (OKEH02538). Aviva Systems Biology. [Link]

  • Human Progesterone ELISA Kit (A327140). Antibodies.com. [Link]

  • Progesterone ELISA Kit (A4737). Antibodies.com. [Link]

  • ELISA Kit for Progesterone (PG). deNOVO Biolabs. [Link]

  • Lin, H. N., et al. (1995). Fluorescence polarization immunoassay of progesterone. Journal of Immunological Methods, 186(1), 19-27. [Link]

  • Progesterone carboxymethyloxime - Wikipedia. Wikipedia. [Link]

  • Progesterone 3-PEG11-biotin. Anjiekai Biomedical. [Link]

  • Progesterone 3-biotin | C38H59N5O5S | CID 71684699. PubChem. [Link]

  • Kim, J. S., et al. (2002). Development of one-step fluorescence polarization immunoassay for progesterone. Journal of Immunoassay and Immunochemistry, 23(3), 395-407. [Link]

  • Progesterone 3-(O-carboxymethyl)oxime, min 95%, 100 mg. Lab Supplies. [Link]

  • PEGylation. Bio-Synthesis, Inc. [Link]

  • Schwarz, J., et al. (2020). Competitive binding assay for biotin and biotin derivatives, based on avidin and biotin-4-fluorescein. Methods in Enzymology, 633, 117-133. [Link]

  • de Paula, C. A. A., et al. (2014). Evaluation of the progesterone receptor status in breast cancer using three different antibodies: a comparison by Allred score system. International Journal of Clinical and Experimental Pathology, 7(12), 8798–8806. [Link]

  • Agrawal, N., et al. (2019). Molecular features of steroid-binding antidins and their use for assaying serum progesterone. PLOS ONE, 14(2), e0212339. [Link]

  • Synthesis scheme of PLGA-PEG-biotin. ResearchGate. [Link]

  • Lee, S., & Lee, K. (2021). Comparison of Biotin Interference in Second- and Third-Generation Roche Free Thyroxine Immunoassays. Annals of Laboratory Medicine, 41(4), 421–423. [Link]

  • Potential for Biotin interference in Immunoassays. The Association for Clinical Biochemistry & Laboratory Medicine. [Link]

Sources

An In-depth Technical Guide to Progesterone 3-PEG11-biotin: An Affinity Probe for Advancing Steroid Hormone Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of Progesterone 3-PEG11-biotin, a specialized affinity probe designed for the detection and immobilization of progesterone-binding proteins and other molecular interactors. We will delve into its chemical and physical properties, its mechanism of action, and its applications in various research contexts, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Progesterone 3-PEG11-biotin

Progesterone, a key C-21 steroid hormone, is a crucial precursor to all other steroid hormones and plays a pivotal role in the uterine endothelium activity and the maintenance of pregnancy.[1][2] To elucidate its complex signaling pathways and identify its molecular targets, researchers employ specialized chemical tools. Progesterone 3-PEG11-biotin is one such tool, an affinity probe that leverages the high-affinity interaction between biotin and streptavidin for the detection and isolation of progesterone-binding molecules.[3][4][5][6][7]

This molecule consists of three key components: the progesterone moiety which provides the binding specificity for its target proteins, a biotin tag for detection and purification, and a hydrophilic 11-unit polyethylene glycol (PEG11) spacer. The PEG11 linker is critical as it separates the progesterone molecule from the bulky biotin tag, minimizing steric hindrance and maintaining the biological activity of progesterone.[1] Furthermore, its hydrophilic nature helps to prevent the aggregation of labeled proteins when stored in solution.[8]

Physicochemical Properties

While a specific CAS number for Progesterone 3-PEG11-biotin is not consistently available across suppliers, its key chemical identifiers and properties have been established.[1][9]

PropertyValueSource
Molecular Formula C57H97N5O16S[1]
Molecular Weight 1140.5[1]
Purity >98%[1][10]
Solubility 10 mg/ml in Ethanol[1]
Storage Store at -20°C[1][11]

It is crucial to note that related compounds such as Progesterone 3-biotin (C38H59N5O5S, MW: 698.0 g/mol ) exist, which lack the extended PEG spacer and therefore may have different experimental performance characteristics.[7][12]

Mechanism of Action and Applications

Progesterone 3-PEG11-biotin functions as a chemical probe that allows for the detection or immobilization of progesterone's binding partners.[3][4][6] The progesterone component of the probe interacts with its target proteins, such as the progesterone receptor (PR), a member of the steroid family of nuclear receptors.[13] The biotin tag then serves as a handle for downstream applications.

Competitive Immunoassays

This probe is a valuable reagent for the development of competitive immunoassays to detect and quantify progesterone in biological samples.[11] In this format, a known amount of Progesterone 3-PEG11-biotin competes with the progesterone present in a sample for binding to a limited amount of anti-progesterone antibody. The amount of biotinylated progesterone bound to the antibody is then quantified, typically using a streptavidin-enzyme conjugate, which is inversely proportional to the concentration of progesterone in the sample.

Competitive_ELISA cluster_0 Plate Coating cluster_1 Competition cluster_2 Detection Antibody Anti-Progesterone Antibody Incubate Incubate Together Antibody->Incubate Sample Sample (Unknown Progesterone) Sample->Incubate Probe Progesterone-PEG11-Biotin Probe->Incubate Wash Wash Step Incubate->Wash Streptavidin_HRP Streptavidin-HRP Wash->Streptavidin_HRP Substrate Substrate Addition Streptavidin_HRP->Substrate Readout Measure Signal Substrate->Readout

Caption: Competitive ELISA workflow using Progesterone 3-PEG11-biotin.

Affinity-Based Protein Profiling (ABPP)

Affinity-based protein profiling (ABPP) is a powerful strategy to identify and characterize protein-ligand interactions within complex biological systems.[14] Progesterone 3-PEG11-biotin can be utilized as a capture agent in ABPP experiments to isolate progesterone-binding proteins from cell lysates or tissues.

The general workflow involves incubating the biotinylated probe with a proteome, followed by the capture of the probe-protein complexes using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry.

  • Proteome Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and function.

  • Probe Incubation: Incubate the lysate with Progesterone 3-PEG11-biotin at a predetermined concentration. A control incubation without the probe or with a non-biotinylated competitor should be run in parallel.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to allow for the capture of biotinylated probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads. This can be achieved through various methods, such as boiling in SDS-PAGE sample buffer or on-bead digestion with a protease like trypsin.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a known target, or by mass spectrometry for proteome-wide identification of interacting partners.

ABPP_Workflow Lysate Cell/Tissue Lysate Incubate Incubation Lysate->Incubate Probe Progesterone-PEG11-Biotin Probe->Incubate Capture Streptavidin Bead Capture Incubate->Capture Wash Wash Steps Capture->Wash Elute Elution Wash->Elute Analysis Mass Spectrometry (LC-MS/MS) Elute->Analysis

Caption: Workflow for Affinity-Based Protein Profiling (ABPP).

Photoaffinity Labeling

For more robust identification of target proteins, a photo-reactive moiety can be incorporated into the probe structure, creating a photoaffinity probe.[15] While Progesterone 3-PEG11-biotin itself is not a photoaffinity probe, a similar probe, Progesterone 3-biotinyl photoaffinity probe, which includes a diazirine group, has been used to covalently bind to target proteins upon UV activation.[15] This approach can help to characterize the role of receptors like the human sperm progesterone receptor in male fertility.[15]

Synthesis and Quality Control

The synthesis of Progesterone 3-PEG11-biotin involves a multi-step chemical process. While specific proprietary synthesis methods are not publicly detailed, the general approach would involve the chemical modification of the progesterone molecule, followed by the attachment of the PEG11 linker and finally the biotin moiety. A common strategy for progesterone modification is to target the C3 position. The synthesis of the progesterone core itself can be achieved through various routes, with modern methods focusing on efficiency and environmental friendliness.[16]

Quality control of the final product is paramount to ensure experimental reproducibility. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry. A purity of ≥98% is standard for such reagents.[1][10]

Conclusion

Progesterone 3-PEG11-biotin is a versatile and powerful tool for the study of progesterone signaling. Its well-defined structure, incorporating a specific ligand, a flexible and hydrophilic spacer, and a high-affinity tag, enables a wide range of applications from quantitative immunoassays to the discovery of novel protein interactions. As our understanding of the complex roles of steroid hormones continues to grow, the use of such precisely engineered chemical probes will be indispensable for advancing research and drug development in this field.

References

  • Progesterone 3-PEG11-biotin | Affinity Probe - MedchemExpress.com. (n.d.). MedChemExpress.
  • Progesterone 3-PEG11-biotin. (n.d.). Cayman Chemical.
  • Progesterone 3-PEG11-biotin | Affinity Probe - MedchemExpress.com. (n.d.). MedChemExpress.
  • Progesterone 3-PEG11-biotin - Anjiekai Biomedical. (n.d.). Anjiekai Biomedical.
  • Progesterone-11-hemisuccinate-PEG3-biotin - Conju-Probe: Enable Bioconjug
  • Progesterone 3-biotin | C38H59N5O5S | CID 71684699 - PubChem. (n.d.).
  • Progesterone Biotin Conjugate Solution - Molecular Depot. (n.d.). Molecular Depot.
  • Progesterone-3--biotin, 1MG - Labscoop. (n.d.). Labscoop.
  • Progesterone-3-biotinyl Photoaffinity Probe - Cayman Chemical. (n.d.). Cayman Chemical.
  • Progesterone | CAS 57-83-0 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Progesterone 3-biotin (Synonyms: Pregn-4-ene-3,20-dione-biotin) - MedchemExpress.com. (n.d.). MedChemExpress.
  • Biotinylated anti-progesterone monoclonal antibodies specifically target the uterine epithelium and block implant
  • Progesterone 3-biotin - Cayman Chemical. (n.d.). Cayman Chemical.
  • Maleimide-PEG11-Biotin - Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Synthesis method of progesterone - CN109776644B - Google Patents. (n.d.).
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). MDPI.
  • Impact of inherent biases built into proteomic techniques: Proximity labeling and affinity capture compared. (2023). Discovery Research Portal - University of Dundee.
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A Researcher's Guide: Progesterone 3-PEG11-biotin vs. Progesterone-BSA Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Progesterone Conjugates in Research

Progesterone, a C21 steroid hormone, is a cornerstone of reproductive biology and neuroscience.[1][2] Its study, however, is often complicated by its hydrophobic nature and the necessity to immobilize it or track it within complex biological systems. To overcome these challenges, researchers rely on chemically modified progesterone molecules, or conjugates. This guide provides an in-depth technical comparison of two widely used progesterone conjugates: the large, polyvalent Progesterone-Bovine Serum Albumin (BSA) conjugate and the smaller, monovalent Progesterone 3-PEG11-biotin. Understanding the fundamental differences in their structure, properties, and behavior is critical for designing robust experiments and generating reliable data.

Molecular Profile and Rationale

The choice between Progesterone-BSA and Progesterone 3-PEG11-biotin hinges on the specific requirements of the application. Their distinct molecular architectures dictate their utility in different experimental contexts.

Progesterone-BSA Conjugates: The Workhorse for Immunization and Coating

Progesterone-BSA is created by covalently linking multiple progesterone molecules to a single molecule of Bovine Serum Albumin (BSA).[3][4] BSA is chosen as a carrier protein for several reasons: it is highly immunogenic, possesses numerous functional groups for conjugation, and is readily available.[5]

  • Synthesis: The conjugation is typically achieved through a "mixed anhydride method" or by using an activated ester of a progesterone derivative, such as Progesterone-3-(O-carboxymethyl)oxime (Progesterone-3-CMO), which is then reacted with the amine groups on the lysine residues of BSA.[3][6] The number of progesterone molecules per BSA molecule can be controlled to some extent during synthesis, with ratios of up to 47:1 being reported.[3]

  • Key Characteristics:

    • High Molecular Weight: The large size of the BSA carrier (~66.5 kDa) makes the conjugate highly immunogenic, which is advantageous for producing anti-progesterone antibodies in host animals.[5]

    • Polyvalency: Multiple progesterone molecules are displayed on the surface of the BSA. This multivalency can enhance binding avidity in certain applications but can also lead to challenges.

    • Variable Stoichiometry: The exact number of progesterone molecules per BSA can vary between batches, leading to potential variability in experimental results.

Progesterone 3-PEG11-biotin: Precision and Versatility

Progesterone 3-PEG11-biotin is a modern alternative that offers greater control and flexibility. It consists of a single progesterone molecule linked via a flexible polyethylene glycol (PEG) spacer to a biotin molecule.[7][8][9]

  • Synthesis: This conjugate is synthesized with a defined structure. The progesterone is typically modified at the C3 position, and a hydrophilic PEG11 linker is attached, terminating in a biotin moiety.[9]

  • Key Characteristics:

    • Defined Structure: Each molecule has a 1:1:1 ratio of progesterone, PEG linker, and biotin, ensuring high batch-to-batch consistency.

    • Hydrophilic PEG Linker: The PEG11 spacer is a significant feature. PEG linkers are known to increase water solubility, reduce non-specific binding, and provide a flexible spacer arm that minimizes steric hindrance.[10][11][][13]

    • Biotin Moiety: The terminal biotin allows for strong and specific binding to streptavidin or avidin, which can be conjugated to a wide array of reporter molecules or surfaces.[8]

Comparative Analysis: A Head-to-Head Evaluation

The decision to use one conjugate over the other should be based on a clear understanding of their respective strengths and weaknesses.

FeatureProgesterone-BSA ConjugateProgesterone 3-PEG11-biotinRationale & Implications for Experimental Design
Structure Polyvalent; multiple progesterones on a BSA scaffoldMonovalent; single progesterone per moleculeBSA's polyvalency can lead to antibody cross-linking, which may be undesirable in some assays. The monovalent nature of the PEG-biotin conjugate provides a more defined interaction.[14]
Molecular Weight High (~67 kDa + progesterones)Low (~1140.5 Da)[9]The large size of the BSA conjugate is ideal for immunization but can cause significant steric hindrance in binding assays.[15][16] The smaller PEG-biotin conjugate is less likely to interfere with binding partners.
Solubility Generally good in aqueous buffersExcellent in aqueous buffers and some organic solvents[9][17]Progesterone itself has very low aqueous solubility.[18][19] The PEG linker significantly enhances the water solubility of the PEG-biotin conjugate, preventing aggregation.[10][]
Non-Specific Binding Can be high due to the protein carrierLow, due to the hydrophilic and neutral PEG linkerBSA can non-specifically adsorb to surfaces and other proteins.[20] PEG linkers are well-documented to reduce non-specific protein adsorption, leading to lower background signals and improved assay sensitivity.[11]
Versatility Primarily used for immunization and as a coating antigenHighly versatile; can be used as a tracer, for affinity purification, and in various binding assaysThe biotin tag allows for a modular approach, where the same conjugate can be used with different streptavidin-based detection systems (e.g., HRP, fluorophores).
Batch Consistency Can be variableHighThe defined chemical structure of the PEG-biotin conjugate ensures greater reproducibility between experiments.

Applications and Experimental Design

The choice of conjugate directly impacts the design and outcome of an experiment. Here, we will explore a common application, the competitive ELISA, to highlight the practical differences.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is frequently used to quantify progesterone in biological samples.[1][21][22][23] The principle involves competition between the progesterone in the sample and a labeled progesterone conjugate for a limited number of anti-progesterone antibody binding sites. The resulting signal is inversely proportional to the amount of progesterone in the sample.[1][2][23]

The following diagram illustrates the two main formats for a competitive progesterone ELISA.

ELISA_Workflows cluster_0 Format A: Progesterone-BSA Coated Plate cluster_1 Format B: Biotinylated Progesterone & Streptavidin Plate A_Plate Plate Coated with Progesterone-BSA A_Add Add Sample (Free Prog) + Anti-Prog Antibody A_Plate->A_Add Competition A_Incubate Incubate & Wash A_Add->A_Incubate A_Detect Add Secondary Ab-HRP & TMB Substrate A_Incubate->A_Detect A_Result Signal  inversely proportional to Prog A_Detect->A_Result B_Plate Streptavidin-Coated Plate B_Add Add Sample (Free Prog) + Anti-Prog Antibody + Prog-PEG-Biotin B_Plate->B_Add Capture B_Incubate Incubate & Wash B_Add->B_Incubate Competition B_Detect Add HRP & TMB (if Ab not labeled) B_Incubate->B_Detect B_Result Signal inversely proportional to Prog B_Detect->B_Result

Caption: Competitive ELISA workflows for progesterone quantification.

This protocol is based on the principle of immobilizing the antigen on the plate.

  • Coating:

    • Dilute Progesterone-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Causality: The high molecular weight and multiple progesterone moieties of the BSA conjugate facilitate efficient and stable adsorption to the polystyrene plate surface.[24]

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.[24]

    • Incubate for 1-2 hours at room temperature.

    • Causality: Blocking is crucial to prevent non-specific binding of the primary antibody to unoccupied sites on the plate. Using BSA in the blocking buffer can sometimes be problematic if the primary antibody has cross-reactivity to the BSA carrier protein itself.[20]

  • Competition:

    • Prepare standards and samples.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/sample with 50 µL of a limiting concentration of anti-progesterone primary antibody for 1 hour at 37°C.[24]

    • Add 100 µL of this mixture to the corresponding wells of the coated plate.

    • Incubate for 90 minutes at 37°C.[24]

    • Causality: Free progesterone in the sample competes with the immobilized Progesterone-BSA for binding to the primary antibody. Higher sample progesterone concentration results in less antibody binding to the plate.

  • Detection:

    • Wash the plate 3 times.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at 37°C.[25]

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[1][26]

    • Add 50 µL of stop solution (e.g., 1 M HCl or 0.2 M H2SO4).[24][26]

    • Read absorbance at 450 nm.[1][22]

This protocol leverages the high-affinity biotin-streptavidin interaction for a more flexible and potentially more sensitive assay.

  • Coating:

    • Coat a 96-well plate with 100 µL of streptavidin (2-5 µg/mL in coating buffer).

    • Incubate overnight at 4°C.

    • Causality: Streptavidin provides a high-capacity, uniform binding surface for any biotinylated molecule.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Block with a non-protein-based blocker or a blocker that does not contain biotin for 1-2 hours at room temperature.

    • Causality: Standard BSA-based blockers are suitable, as the system does not rely on a BSA-hapten conjugate.

  • Competition:

    • In a separate plate, add 50 µL of standards/samples, 25 µL of a fixed, limiting concentration of anti-progesterone antibody, and 25 µL of a fixed concentration of Progesterone 3-PEG11-biotin.[26]

    • Incubate this competition mixture for 2 hours at room temperature with shaking.[26]

    • Causality: Progesterone in the sample competes with Progesterone 3-PEG11-biotin for binding to the antibody. The PEG linker minimizes steric hindrance, allowing for a more efficient competition reaction in solution.[10]

  • Capture and Detection:

    • Transfer 100 µL of the competition mixture to the streptavidin-coated plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated progesterone-antibody complexes to bind to the streptavidin.

    • Wash the plate 4 times.

    • If the primary antibody is HRP-conjugated, proceed directly to substrate addition. If not, add 100 µL of an appropriate HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate and incubate for 30 minutes.[26]

    • Add 50 µL of stop solution.[26]

    • Read absorbance at 450 nm.

Data Interpretation and Troubleshooting

  • Progesterone-BSA Issues:

    • High Background: This can be due to non-specific binding of the primary or secondary antibodies to the BSA conjugate or the plate surface. Ensure thorough blocking and washing.[20]

    • Low Signal: The orientation of progesterone on the BSA may mask the epitope recognized by your antibody. The position of conjugation (e.g., at C3, C6, or C11) has a determining effect on the specificity of the antibodies generated and their ability to bind.[27]

    • Batch-to-Batch Variability: Differences in the progesterone:BSA ratio between batches can alter the assay's standard curve. It is crucial to validate each new lot.

  • Progesterone 3-PEG11-biotin Issues:

    • Low Signal: Ensure the concentration of the biotinylated tracer is optimized. Too high a concentration will out-compete the sample progesterone, while too low a concentration will result in a weak signal.

    • Matrix Effects: The hydrophilic PEG linker generally reduces matrix effects, but complex biological samples should still be validated for interference.

Conclusion and Future Perspectives

Both Progesterone-BSA and Progesterone 3-PEG11-biotin are valuable tools for progesterone research.

  • Progesterone-BSA remains the conjugate of choice for immunization due to its high immunogenicity and is a cost-effective option for coating plates in standard ELISAs. However, researchers must be mindful of its inherent variability, potential for steric hindrance, and non-specific binding.

  • Progesterone 3-PEG11-biotin represents a more refined and versatile tool. Its defined monovalent structure, coupled with the benefits of a hydrophilic PEG linker, makes it superior for developing highly sensitive, reproducible, and robust binding assays. The modularity offered by the biotin-streptavidin system allows for its application across a wide range of platforms beyond ELISA, including surface plasmon resonance (SPR), fluorescence polarization, and affinity-based proteomics.

As research demands greater precision and reproducibility, the adoption of well-defined, monovalent conjugates like Progesterone 3-PEG11-biotin is likely to increase, enabling more quantitative and reliable insights into the complex roles of progesterone in health and disease.

References

  • Progesterone ELISA Kit (A4737). (n.d.). Antibodies.com. Retrieved February 27, 2026, from [Link]

  • Pg(Progesterone) ELISA Kit. (n.d.). Elabscience. Retrieved February 27, 2026, from [Link]

  • Puri, R. K., & Roy, S. K. (1989). Affinity chromatography of estrogen- and progesterone-binding proteins of human uterus. Journal of Biosciences, 14(3), 225-236.
  • ELISA Kit for Progesterone (PG). (n.d.). deNOVO Biolabs. Retrieved February 27, 2026, from [Link]

  • Progesterone ELISA. (n.d.). Calbiotech. Retrieved February 27, 2026, from [Link]

  • Competitive ELISA protocol. (n.d.). St John's Laboratory. Retrieved February 27, 2026, from [Link]

  • Kurosawa, S., Kural, S., & Aizawa, M. (1990). Preparation of conjugates of progesterone with bovine serum albumin in the reversed micellar medium. Journal of Immunological Methods, 128(1), 123-127.
  • PROGESTERONE ELISA. (n.d.). Food & Feed Analysis. Retrieved February 27, 2026, from [Link]

  • Gascón, S., et al. (1998). Influence of antibody valency in a displacement immunoassay for the quantitation of 2,4-dichlorophenoxyacetic acid. Analytica Chimica Acta, 376(2), 135-143.
  • Barnard, G., et al. (1989). Monoclonal antibodies against progesterone: effect of steroid-carrier coupling position on antibody specificity. Journal of Steroid Biochemistry, 33(4A), 589-595.
  • Hobe, G., et al. (1986). [Bovine serum albumin conjugates of the new progestagen dienogest, synthesis and immunogenic properties]. Pharmazie, 41(9), 627-630.
  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved February 27, 2026, from [Link]

  • Kausaite-Minkstimiene, A., et al. (2009). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays. Sensors, 9(1), 647-656.
  • Progesterone ELISA. (n.d.). DRG International, Inc. Retrieved February 27, 2026, from [Link]

  • BSA Conjugated Progesterone (PG), Cat#RPU50785. (n.d.). Biomatik. Retrieved February 27, 2026, from [Link]

  • Progesterone-3-CMO [BSA] (DAGPY197). (n.d.). Creative Diagnostics. Retrieved February 27, 2026, from [Link]

  • PEG-BSA-20K. (n.d.). Alpha Diagnostic International. Retrieved February 27, 2026, from [Link]

  • Joe, I., et al. (2001). Binding of estrogen and progesterone-BSA conjugates to glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
  • BSA Conjugated Progesterone (PG) | CPA459Ge11. (n.d.). Cloud-Clone Corp. Retrieved February 27, 2026, from [Link]

  • Progesterone 3-PEG11-biotin. (n.d.). AJEAST. Retrieved February 27, 2026, from [Link]

  • Zhang, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules, 29(12), 2848.
  • Karagianni, A., et al. (2020). Solubility Improvement of Progesterone from Solid Dispersions Prepared by Solvent Evaporation and Co-milling. Polymers, 12(4), 854.
  • Progesterone 3-biotin. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Binding curve of progesterone-progesterone receptor based on experimental data (red) and nonspecific binding of progesterone-BSA (Green dot). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Karagianni, A., et al. (2020). Solubility improvement of progesterone from solid dispersions prepared by solvent evaporation and co-milling. CentAUR. Retrieved February 27, 2026, from [Link]

  • Sulzer, B., & Perelson, A. S. (1997). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors.
  • Engvall, E. (1980). Effects of bovine serum albumin on antibody determination by the enzyme-linked immunosorbent assay. Methods in Enzymology, 70(Pt A), 419-439.
  • Zhang, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Li, Y., et al. (2020). Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. bioRxiv.
  • Iacovino, R., et al. (2006). Solubility and dissolution rate of progesterone-cyclodextrin-polymer systems. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 56(1-2), 121-127.
  • Ishikawa, E., et al. (1983). An amplification system using BSA-antibody conjugate for sensitive enzyme immunoassay. Journal of Immunological Methods, 58(1-2), 133-142.
  • Evaluation of the conjugation of DNA aptamers to albumin (BSA). A... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

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Methodological & Application

Application Note: High-Sensitivity Competitive ELISA for Progesterone Using Progesterone 3-PEG11-Biotin

[1]

Abstract & Core Directive

Objective: This guide details the protocol for developing a high-sensitivity competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify Progesterone in biological matrices. The Innovation: The protocol utilizes Progesterone 3-PEG11-biotin as the tracer. Unlike traditional tracers that use short alkyl spacers (e.g., LC-Biotin), the inclusion of a polyethylene glycol (PEG11) linker significantly increases the water solubility of the hydrophobic steroid and reduces steric hindrance. This results in higher accessibility to the antibody binding pocket and improved signal-to-noise ratios.[1]

Scientific Background & Mechanism

The Challenge of Steroid Immunoassays

Progesterone is a small, hydrophobic hapten (MW ~314 Da). Traditional sandwich ELISAs are impossible because the molecule is too small to bind two antibodies simultaneously. Therefore, a competitive format is required.

In this system, endogenous progesterone (from the sample) competes with a biotinylated progesterone analog (the tracer) for a limited number of antibody binding sites.[2]

The PEG11 Advantage

Standard biotinylation reagents often use short hydrophobic spacers. When attached to an already hydrophobic steroid like progesterone, this can lead to:

  • Aggregation: The tracer precipitates in aqueous buffers, causing erratic signals.

  • Steric Hindrance: The bulky Streptavidin-HRP complex cannot effectively bind the biotin if it is buried too close to the antibody-steroid interface.

The Solution: The PEG11 linker (11 ethylene glycol units) provides a long, hydrophilic spacer arm.

  • Solubility: It acts as a solvation shield, keeping the tracer dissolved in PBS/TBS buffers.

  • Accessibility: It projects the biotin moiety away from the antibody-steroid complex, ensuring that the Streptavidin-HRP can bind without physical interference.

Assay Principle Visualization

The following diagram illustrates the competitive mechanism and the inverse relationship between signal and concentration.

CompetitiveELISAcluster_0Low Progesterone Samplecluster_1High Progesterone SampleLowSampleLow SampleProgesteroneTracerHighHigh Binding ofProg-PEG11-BiotinLowSample->TracerHighMin. CompetitionSignalHighHigh OD450 SignalTracerHigh->SignalHighMax. Streptavidin-HRPHighSampleHigh SampleProgesteroneTracerLowLow Binding ofProg-PEG11-BiotinHighSample->TracerLowMax. CompetitionSignalLowLow OD450 SignalTracerLow->SignalLowMin. Streptavidin-HRP

Figure 1: Mechanism of Competitive ELISA. Note the inverse relationship: High Progesterone = Low Signal.

Materials & Reagents

ComponentSpecificationPurpose
Tracer Progesterone 3-PEG11-biotin The critical competitor reagent.[1]
Capture Antibody Mouse Anti-Progesterone Monoclonal AbSpecificity determinant (must recognize Progesterone-3-CMO motif).[1]
Plate 96-well High-Bind MicroplateSurface for antibody immobilization.[1]
Detection Streptavidin-HRPBinds the biotin on the tracer.[3]
Substrate TMB (3,3',5,5'-Tetramethylbenzidine)Chromogenic substrate for HRP.[1]
Coating Buffer Carbonate-Bicarbonate, pH 9.6Maximizes antibody adsorption.
Blocking Buffer PBS + 1% BSA + 5% SucrosePrevents non-specific binding; sucrose stabilizes for storage.
Assay Buffer PBS + 0.1% BSA + 0.05% Tween-20Matrix for the competition reaction.

Detailed Experimental Protocol

Phase 1: Plate Preparation (Day 1)

This step creates the solid phase. Pre-coated plates can be stored for months.

  • Dilution: Dilute the Mouse Anti-Progesterone Antibody to 1–5 µg/mL in Carbonate-Bicarbonate Coating Buffer.

  • Coating: Add 100 µL/well to the 96-well plate. Seal and incubate overnight at 4°C.

  • Washing: Aspirate wells and wash 3x with 300 µL PBS-T (PBS + 0.05% Tween-20).[1]

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at Room Temperature (RT).

  • Storage (Optional): If not using immediately, aspirate blocker, dry plate for 2 hours, seal with desiccant, and store at 4°C.

Phase 2: The Competitive Assay (Day 2)

This is the critical competition step.

  • Standard Preparation: Prepare Progesterone standards in Assay Buffer ranging from 0 pg/mL to 10,000 pg/mL (using 1:3 serial dilutions).

  • Tracer Preparation: Dilute Progesterone 3-PEG11-biotin to its optimized working concentration (typically 1:10,000 to 1:50,000 dilution from stock) in Assay Buffer.[1]

    • Note: The optimal concentration is the one that yields an OD of ~1.5 to 2.0 in the "0 pg/mL" standard well.

  • Assay Loading:

    • Add 50 µL of Standard or Sample to appropriate wells.

    • Immediately add 50 µL of the diluted Progesterone 3-PEG11-biotin Tracer to every well.[1]

  • Incubation (Competition): Seal plate and incubate for 90 minutes at RT on a plate shaker (500 rpm).

    • Why Shaking? Small molecules require kinetic energy to reach equilibrium quickly in the viscous boundary layer of the well.

  • Washing: Aspirate and wash 4x with PBS-T.[1]

  • Detection:

    • Add 100 µL Streptavidin-HRP (diluted in Assay Buffer).

    • Incubate 30 minutes at RT (Protect from light).

  • Final Wash: Aspirate and wash 5x with PBS-T.[1]

  • Development:

    • Add 100 µL TMB Substrate.[4][5] Incubate 15–20 mins until blue color develops.

    • Add 50 µL Stop Solution (1M H2SO4). Color turns yellow.[4][5]

  • Read: Measure absorbance at 450 nm (with 630 nm reference correction).

Workflow Diagram

ProtocolWorkflowStep11. Coat Plate(Anti-Prog Ab)Step22. Block(BSA/Sucrose)Step1->Step2Step33. Add Sample(50 µL)Step2->Step3Step44. Add Tracer(Prog-PEG11-Biotin)Step3->Step4Step55. Incubate(Competition)Step4->Step5Step4->Step5Key Step:EquilibriumStep66. Wash & AddStrep-HRPStep5->Step6Step77. Read OD450Step6->Step7

Figure 2: Step-by-step workflow for the competitive ELISA.

Data Analysis & Validation

Curve Fitting

Competitive ELISA data must be analyzed using a 4-Parameter Logistic (4PL) regression model.[1] Linear regression is inappropriate due to the sigmoidal nature of the binding curve.

The Equation:

1
  • 
    : Optical Density (OD)[1][6]
    
  • 
    : Concentration
    
  • 
    : Max signal (Zero standard, 
    
    
    )
  • 
    : Min signal (Infinite dose, NSB)
    
  • 
    : 
    
    
    (Inflection point)[1][6][7]
  • 
    : Slope (Hill coefficient)
    
Validation Metrics
ParameterAcceptance Criteria

Midpoint of the curve.[1][6] Indicates assay sensitivity. Lower is better.

%
Binding percentage relative to the zero standard.
Z-Factor

for robust screening assays.[1]
Spike Recovery 80% – 120% recovery of progesterone spiked into serum.

Troubleshooting & Optimization

"Hook Effect" in Competitive Assays?

Unlike sandwich assays, competitive assays do not suffer from the high-dose Hook Effect.[1] However, extremely high concentrations will simply bottom out at the background signal. Dilute samples that read below the lowest standard.

Matrix Effects

Steroids in serum are often bound to Sex Hormone Binding Globulin (SHBG) or Albumin.[1]

  • Problem: Endogenous binding proteins compete with your capture antibody.

  • Solution: Use a Displacement Agent (e.g., ANS or Danazol) in the Assay Buffer to liberate progesterone from SHBG, ensuring total progesterone is measured.[1]

Low Signal ( )[1]
  • Cause: Tracer aggregation or steric hindrance.

  • Fix: This is exactly why Progesterone 3-PEG11-biotin is used.[1] If signal is still low, increase the concentration of the Capture Antibody or the Streptavidin-HRP, not the Tracer. Increasing Tracer concentration decreases sensitivity (

    
     shifts right).[1]
    

References

  • MyAssays. (2025). Four Parameter Logistic (4PL) Regression Analysis. Retrieved from [Link]

  • Elabscience. (2018).[1][2] Progesterone (Pg) ELISA Kit Principle and Manual. Retrieved from [Link]

Advanced Protocol for the Solubilization of Progesterone 3-PEG11-biotin for Aqueous Affinity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Progesterone 3-PEG11-biotin is a highly specialized affinity probe designed for the detection, immobilization, and isolation of progesterone receptors and binding proteins. While native progesterone is a highly lipophilic steroid hormone, the strategic addition of a polyethylene glycol (PEG11) spacer fundamentally alters its physicochemical profile. This application note provides a causality-driven, self-validating protocol for generating stable aqueous stock solutions of Progesterone 3-PEG11-biotin, ensuring maximum biological activity and minimal steric hindrance in downstream streptavidin-based assays.

Mechanistic Rationale: The Role of the PEG11 Spacer

The direct conjugation of a biotin tag to a hydrophobic steroid core often results in a highly insoluble complex that is prone to micelle formation and aggregation in physiological buffers. Furthermore, the deep biotin-binding pockets of avidin and streptavidin can cause severe steric hindrance if the target molecule is tethered too closely to the matrix.

To circumvent this, Progesterone 3-PEG11-biotin incorporates an 11-unit ethylene glycol spacer. As detailed by , the extended, flexible PEG11 chain acts as a highly water-soluble tether that prevents aggregation and preserves the biological activity of the labeled molecule[1]. By effectively distancing the bulky steroid core from the biotin moiety, the PEG11 spacer ensures that the biotin tag can seamlessly access the streptavidin binding pocket without the steroid core clashing with the protein surface[1].

Despite this added hydrophilicity, the steroid core remains inherently hydrophobic. Therefore, attempting to dissolve the lyophilized powder directly into cold aqueous buffers can still induce localized nucleation. A two-step solvation strategy—utilizing a primary organic carrier solvent followed by rapid aqueous dispersion—is required to achieve a thermodynamically stable solution.

Quantitative Solubilization Parameters

The following table summarizes the optimized parameters for solvating Progesterone 3-PEG11-biotin, grounded in the chemical properties of PEGylated steroid probes[2],[3],[4].

ParameterRecommended ValueMechanistic Rationale
Primary Carrier Solvents Anhydrous DMSO, DMF, or EthanolFully solvates the hydrophobic progesterone core, preventing initial aggregation.
Primary Stock Concentration 5 mM to 10 mM (approx. 5-10 mg/mL)Maintains chemical stability; ensures the final organic solvent concentration remains negligible upon dilution.
Aqueous Working Buffers 1X PBS or TBS (pH 7.2 - 7.4)Mimics physiological conditions required for downstream receptor-ligand interactions.
Max Organic Solvent in Assay < 1% to 5% (v/v)Prevents the denaturation of target proteins or the disruption of lipid membranes in cellular assays.
Storage (Primary Stock) -20°C to -80°C (Desiccated)Prevents hydrolysis of the conjugate linkages and oxidative degradation of the PEG chain.

Experimental Workflow

G A 1. Lyophilized Probe Progesterone 3-PEG11-biotin B 2. Primary Stock (10 mM in DMSO/EtOH) A->B Dissolve in carrier solvent C 3. Aqueous Working Solution (PBS/TBS, pH 7.4) B->C Rapid dropwise dilution D 4. Affinity Matrix (Streptavidin Binding) C->D Immobilize (1-2 hrs) E 5. Downstream Assay (Receptor Capture) D->E Target interaction

Workflow for the solubilization and downstream application of Progesterone 3-PEG11-biotin.

Self-Validating Solubilization Protocol

This protocol is designed as a self-validating system. By incorporating visual and mechanical quality control steps, researchers can confirm the structural integrity and solubility of the probe before committing it to expensive downstream assays.

Phase 1: Primary Organic Solvation
  • Equilibration: Remove the vial of from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which can cause the PEG chain to prematurely hydrate and form an intractable gel.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO or Ethanol to achieve a 10 mM stock solution.

  • Agitation: Vortex the vial gently for 30–60 seconds. If microscopic solid particulates persist, sonicate the vial in a room-temperature water bath for 1–2 minutes. The solution must be completely optically clear.

Phase 2: Aqueous Dispersion
  • Buffer Preparation: Prepare the target aqueous buffer (e.g., 1X PBS, pH 7.4). Ensure the buffer is strictly at room temperature (20°C–25°C). Causality: Injecting the organic stock into a cold buffer will cause immediate cold-shock precipitation of the steroid core before the PEG chain can establish hydrogen bonds with the water molecules.

  • Rapid Dilution: Place the tube containing the aqueous buffer on a vortex mixer at medium speed. Using a micropipette, add the primary stock solution dropwise directly into the vortexing liquid to achieve the desired working concentration (typically 1 µM to 50 µM).

  • Causality: Rapid mechanical mixing disperses the organic solvent instantly, preventing localized high concentrations of the hydrophobic core. The PEG11 chain rapidly hydrates, forming a protective hydrophilic shell around the progesterone moiety.

Phase 3: Quality Control & Validation
  • Visual Inspection: Hold the working solution against a dark background under a bright light. The solution must remain perfectly clear. Any opalescence or turbidity indicates that the steroid core has nucleated into micro-aggregates.

  • Centrifugal Validation: Centrifuge the working solution at 10,000 x g for 5 minutes at room temperature.

  • Supernatant Transfer: Carefully inspect the bottom of the tube. If a white pellet is visible, the solubilization has failed (likely due to cold buffer or insufficient mixing). If no pellet is present, the protocol is validated. Carefully transfer the supernatant to a fresh tube for immediate use.

Downstream Application: Surface Immobilization

Once successfully solvated in the aqueous phase, the Progesterone 3-PEG11-biotin probe is primed for affinity applications. Because the PEG11 spacer minimizes steric hindrance, the probe can be highly efficiently captured by streptavidin matrices.

For example, in competitive immunoassays or receptor binding studies, the aqueous working solution can be directly applied to. The standard protocol involves incubating the validated aqueous probe (e.g., 1-5 µg/mL) on the streptavidin matrix for 1 to 2 hours at room temperature, followed by rigorous washing with PBS-Tween 20 (0.05%) to remove any unbound probe. The immobilized progesterone is then fully accessible for capturing circulating progesterone receptors or specific antibodies.

References

  • University of Waikato. "Research Commons - Immobilization of Progesterone 3-PEG11-biotin." Waikato Research Commons. Available at:[Link]

Sources

Application Note: Optimization of Progesterone 3-PEG11-Biotin Surface Density for High-Sensitivity Competitive ELISA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization of coating concentrations for Progesterone 3-PEG11-biotin in competitive Enzyme-Linked Immunosorbent Assays (ELISA).[1] Unlike large proteins, small hydrophobic haptens like progesterone require specific immobilization strategies to maintain immunoreactivity. The inclusion of a PEG11 (polyethylene glycol) linker provides a critical roughly 40-50 Å hydrophilic spacer, reducing steric hindrance and aggregation.[1]

This protocol rejects the "direct adsorption" method in favor of a Streptavidin-mediated capture architecture. This ensures precise orientation of the steroid hapten, maximizing antibody accessibility and assay reproducibility.

Scientific Rationale & Mechanism

The Challenge of Hydrophobic Haptens

Progesterone is a lipophilic steroid. If directly coated onto polystyrene plates, it tends to flatten against the plastic surface or form random aggregates, burying the epitope and rendering it inaccessible to the detection antibody.

The Solution: PEG11 Linker & Biotin-Streptavidin
  • Biotin Anchor: Provides a high-affinity (

    
    ) non-covalent bond to Streptavidin, far stronger than passive adsorption.
    
  • PEG11 Spacer: A standard PEG unit is ~3.5 Å. A PEG11 linker extends the progesterone approximately 40-50 Å away from the Streptavidin floor. This "buoys" the hydrophobic steroid in the aqueous buffer, allowing the antibody to bind without steric interference from the plate surface.

Mechanism of Action

In this competitive format, the immobilized Progesterone-Biotin competes with free Progesterone (from the sample) for a limiting amount of anti-Progesterone antibody.

  • Low Sample P4: Antibody binds the plate

    
     High Signal.
    
  • High Sample P4: Antibody binds the sample

    
     Low Signal.
    

AssayMechanism Plate Polystyrene Surface SA Streptavidin Layer (Capture Anchor) Plate->SA Adsorption Conj Progesterone 3-PEG11-Biotin (Immobilized Hapten) SA->Conj High Affinity (Biotin-SA) Ab Anti-Progesterone Ab (Limiting Reagent) Conj->Ab Binding Competition Signal Signal Generation (HRP/TMB) Ab->Signal Detection Sample Free Progesterone (Analyte) Sample->Ab Displacement

Figure 1: Schematic of the competitive architecture. The PEG11 spacer (green) projects the hapten away from the Streptavidin layer (blue), ensuring the antibody (red) can bind freely unless displaced by free analyte (yellow).

Protocol: Surface Preparation & Optimization

Expert Insight: Do not attempt to coat Progesterone 3-PEG11-biotin directly onto high-binding plates. The molecule is too small (~1 kDa) to adsorb reliably, and the hydrophilic PEG linker will resist hydrophobic adsorption. Always use Streptavidin-coated plates. [1]

Materials
  • Plate: 96-well Streptavidin-coated microplate (Binding capacity: ~5-15 pmol biotin/well).[1]

  • Conjugate: Progesterone 3-PEG11-biotin (dissolved in DMSO to 1 mg/mL stock, stored at -20°C).

  • Buffers:

    • Dilution Buffer: PBS + 0.1% BSA (Carrier protein prevents loss of conjugate to tube walls).

    • Wash Buffer: PBS + 0.05% Tween-20 (PBST).[2][3]

Workflow 1: The Checkerboard Titration

To find the optimal concentration, you must titrate the Coating Antigen (Progesterone-Biotin) against the Primary Antibody .

Preparation:

  • Dilute Progesterone-Biotin: Prepare a log-scale dilution series in PBS/BSA.

    • Range: 10 ng/mL to 1000 ng/mL .

    • Note: Since the molecular weight is approx 800-1000 Da (depending on exact salt), 100 ng/mL is roughly 100-125 nM.[1] This represents a molar excess relative to the streptavidin binding sites, ensuring saturation if desired.

  • Dilute Primary Antibody: Prepare 3 dilutions (e.g., 0.1, 0.5, 1.0

    
    g/mL).
    

Step-by-Step Procedure:

  • Immobilization: Add 100

    
    L of the Progesterone-Biotin dilutions to the Streptavidin plate columns (1-10). Leave Column 11-12 as Blanks (Buffer only).[1]
    
  • Incubation: Incubate for 1 hour at Room Temperature (RT) with mild shaking (300 rpm). Shaking is critical for kinetics.

  • Wash: Aspirate and wash 3x with 300

    
    L PBST.
    
  • Competition Step (Simulation): In a real assay, you add sample here. For optimization, add 100

    
    L of the Primary Antibody dilutions across the rows (A-H).
    
    • Self-Validation: Include a "0 Antigen" control row (Antibody only) to check for non-specific binding of the antibody to the Streptavidin.

  • Detection: Incubate 1 hour, wash 3x, add Secondary Antibody-HRP, incubate 45 min, wash 5x.

  • Develop: Add TMB, stop with Acid, read at 450 nm.

Data Analysis & Optimization Logic

Interpreting the Checkerboard

You are looking for the "Sensitivity Sweet Spot."

Coating Conc.[2][3][4][5][6][7][8] (ng/mL)Antibody Low (0.1

g/mL)
Antibody Med (0.5

g/mL)
Antibody High (1.0

g/mL)
Interpretation
10 OD 0.2OD 0.5OD 0.8Too Low. Signal is unstable; high variability risk.[1]
50 OD 0.8OD 1.5OD 2.2Optimal Sensitivity. Good signal, but limiting antigen allows easy displacement by sample.[1]
200 OD 1.2OD 2.5OD 3.5Robust Signal. Good for broad range assays, but may lose sensitivity at low ends.[1]
1000 OD 1.4OD 2.6OD 3.6Saturated. Waste of reagent. No signal gain over 200 ng/mL.
Selection Criteria
  • Target OD (

    
    ):  Select the condition that gives a Maximum Binding (
    
    
    
    ) signal between 1.0 and 1.5 OD . This provides sufficient dynamic range without saturating the detector.
  • Sensitivity (

    
    ):  Lower coating concentrations generally improve sensitivity.[1] If the plate is densely packed with Progesterone-Biotin, it takes more free progesterone from the sample to displace the antibody (shifting 
    
    
    
    higher/worse).
  • Recommendation: Start with 50 - 100 ng/mL of Progesterone 3-PEG11-biotin.[1]

OptimizationLogic Start Start Optimization Check Checkerboard Titration (10 - 1000 ng/mL) Start->Check Analyze Analyze OD (B0) Check->Analyze Decision Is OD > 1.0? Analyze->Decision Low Increase Coating or Antibody Decision->Low No (<1.0) High Check Sensitivity (Run Standard Curve) Decision->High Yes (>1.0) Low->Check Final Select Lowest Coating with OD ~1.5 High->Final

Figure 2: Decision tree for selecting the optimal coating density. The goal is the lowest antigen density that still yields a robust signal, maximizing competitive sensitivity.

Troubleshooting & Critical Factors

The "Hook Effect" in Coating

While rare in competitive assays, over-coating with Biotin-PEG-Progesterone can theoretically cause steric crowding where the PEG linkers tangle, actually reducing antibody access.[1] If OD plateaus or drops at >500 ng/mL, reduce concentration.[1]

Buffer Composition[2]
  • Avoid Avidin/Biotin in Blocking: Do not use skim milk if it contains biotin (rare, but possible).[1] BSA (Bovine Serum Albumin) is the safest blocker.

  • DMSO Tolerance: The stock Progesterone-Biotin is in DMSO. Ensure the final concentration of DMSO in the coating step is <1% to prevent damage to the Streptavidin layer (though Streptavidin is generally robust).

Stability

Streptavidin plates coated with Progesterone-Biotin are stable.[1] After the coating and washing step (Section 3.2, Step 3), the plates can be dried, sealed with desiccant, and stored at 4°C for 1-3 months.[1]

References

  • Thermo Fisher Scientific. Pierce™ Streptavidin Coated High Capacity Plates Product Guide.[9] (2017).[1][9] Detailed specifications on biotin binding capacities (approx. 5 pmol/well) and coating protocols.

  • Jackson ImmunoResearch. ELISA Guide Part 3: ELISA Optimization. (2023).[1][8] Authoritative guide on checkerboard titration for determining optimal antigen/antibody ratios.

  • Liu, B. et al. The influence of hapten spacer arm length on antibody response and immunoassay development.[10] (2023).[1][8] Journal of Immunological Methods. Discusses the critical role of spacer length (6-12 carbons/PEG units) in exposing small molecule haptens for antibody binding.[1]

  • Sino Biological. Competitive ELISA Protocol and Optimization. (2023).[1][8] Standard operating procedures for competitive assay formats and data interpretation.

Sources

Application Note: Membrane Progesterone Receptor (mPR) Localization via Progesterone 3-PEG11-Biotin

[1]

Introduction & Scientific Rationale

The classical view of progesterone (P4) signaling involves the diffusion of the steroid across the plasma membrane to bind nuclear progesterone receptors (nPRs), acting as transcription factors. However, the discovery of Membrane Progesterone Receptors (mPRs) —specifically the PAQR family (mPR


Localizing these receptors presents a unique challenge: distinguishing surface-bound receptors from the abundant cytosolic/nuclear pool. Traditional antibody staining often suffers from cross-reactivity or epitope masking in lipid bilayers.

Progesterone 3-PEG11-Biotin represents a high-precision chemical biology tool designed to overcome these limitations.[1] Unlike bulky BSA-conjugated steroids, which can sterically hinder receptor binding, the PEG11 linker provides a long, flexible, and hydrophilic spacer (~40 Å).[1] This allows the progesterone moiety to penetrate the deep hydrophobic binding pockets of mPRs while keeping the biotin tag accessible for detection by Streptavidin, minimizing steric clash at the membrane interface.

Key Advantages of PEG11 Linker
  • Steric Freedom: The 11-unit Polyethylene Glycol (PEG) spacer prevents the biotin tag from occluding the ligand-binding domain (LBD).

  • Solubility: Enhances the water solubility of the lipophilic steroid, reducing aggregation on the cell surface.

  • Membrane Selectivity (Protocol-Dependent): When used with the specific "Live-Cell/No-Perm" protocol described below, this probe exclusively targets surface receptors.[1]

Molecule Profile & Properties[1][2][3][4][5]

PropertySpecification
Molecule Name Progesterone 3-PEG11-Biotin
Molecular Weight ~800–900 Da (varies by exact synthesis)
Conjugation Site C-3 position (via oxime or ether linkage)
Linker Length PEG11 (~40 Å / 4 nm extended length)
Solubility Soluble in DMSO (stock); aqueous buffers (working solution)
Target Receptors mPR

(PAQR7), mPR

(PAQR8), PGRMC1, nPR (if permeabilized)
Detection Method Streptavidin-Fluorophore (Flow Cytometry, Confocal Microscopy)

Experimental Design & Controls

To ensure scientific integrity, the experiment must distinguish specific receptor binding from non-specific membrane intercalation of the steroid.

The "Self-Validating" Control System

Every localization experiment must include the following three conditions:

  • Experimental Condition: Cells + Progesterone 3-PEG11-Biotin.[1]

  • Negative Control (Background): Cells + Vehicle (DMSO) + Streptavidin-Fluorophore.[1] (Determines non-specific binding of the detection reagent).

  • Competitive Control (Specificity): Cells + 100-fold excess Unlabeled Progesterone (15 min pre-incubation) + Progesterone 3-PEG11-Biotin.[1]

    • Logic: If the signal is truly receptor-mediated, the excess unlabeled P4 will saturate the binding sites, significantly reducing the biotin signal. If the signal remains, it indicates non-specific lipid interaction.

Detailed Protocol: Live-Cell Membrane Localization

Objective: Label cell surface mPRs while preventing ligand internalization and excluding intracellular nPR labeling.

Reagents Required[1][6][7]
  • Ligand: Progesterone 3-PEG11-Biotin (Stock: 10 mM in DMSO).[1]

  • Competitor: Progesterone (unlabeled) (Stock: 10 mM in DMSO).[1]

  • Buffer: HBSS + 1% BSA + 10 mM HEPES, pH 7.4 (Ice Cold). Do not use serum (contains endogenous steroids/binding globulins).

  • Detection: Streptavidin-Alexa Fluor 488 (or similar).[1]

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Blocking: PBS + 2% BSA (No saponin/Triton).

Step-by-Step Methodology
Phase 1: Ligand Binding (4°C)

Rationale: Incubation at 4°C arrests endocytosis and lipid raft dynamics, locking the receptor-ligand complex on the surface.

  • Cell Prep: Grow adherent cells (e.g., MCF-7, MDA-MB-231) on poly-L-lysine coated coverslips to 70% confluency.

  • Wash: Rinse cells 2x with Ice Cold HBSS/HEPES buffer. Place plate on ice.

  • Competition (Control Only): For the Competitive Control wells, add 10 µM Unlabeled Progesterone in HBSS/BSA. Incubate 15 min on ice.

  • Labeling: Add 100 nM Progesterone 3-PEG11-Biotin to all experimental and competition wells.

    • Note: 100 nM is a starting point. Titrate (10 nM – 1 µM) for your specific cell line.

  • Incubation: Incubate for 60 minutes at 4°C in the dark. Do not agitate vigorously (prevents cell detachment).

Phase 2: Washing & Fixation

Rationale: Remove unbound ligand before fixation. Fixation crosslinks the ligand-receptor complex.[1]

  • Wash: Gently wash cells 3x with Ice Cold HBSS (1 min each).

  • Fixation: Add 4% PFA (Room Temperature) for 10-15 minutes .

    • Critical: Do NOT use methanol or acetone, as they delipidate the membrane and destroy mPR integrity.

  • Rinse: Wash 3x with PBS.

Phase 3: Surface Detection (No Permeabilization)

Rationale: Using a large protein (Streptavidin, ~60 kDa) on non-permeabilized cells ensures that only biotin located on the extracellular face is detected.[1]

  • Block: Incubate with PBS + 2% BSA for 30 min at RT.

    • Warning: Ensure NO detergents (Triton X-100, Tween-20) are present in any buffer from this point on.[1]

  • Stain: Add Streptavidin-Fluorophore (1:500 dilution in Blocking Buffer). Incubate 30-45 min at RT in the dark.

  • Nuclear Counterstain: Add DAPI (1 µg/mL) for the last 5 minutes.

  • Mount: Wash 3x with PBS. Mount coverslips with anti-fade mounting medium.

Visualization of Workflows & Pathways

Diagram 1: Experimental Workflow (DOT)

This flowchart visualizes the critical decision points in the protocol to ensure membrane specificity.

ProtocolWorkflowStartStart: Adherent Cells(70% Confluency)WashWash with Ice-Cold HBSS(Remove Serum Steroids)Start->WashControlControl Step:Pre-incubate Unlabeled P4(15 min, 4°C)Wash->Control Comp. ControlBindLigand Binding:Add P4-PEG11-Biotin(60 min, 4°C)Wash->Bind Exp. SampleControl->BindWash2Wash Unbound Ligand(Ice-Cold Buffer)Bind->Wash2FixFixation:4% PFA (15 min)NO DetergentsWash2->FixDetectDetection:Streptavidin-Fluorophore(Targets Surface Biotin)Fix->DetectImageImaging:Confocal MicroscopyDetect->Image

Caption: Step-by-step workflow emphasizing the "Cold Binding" and "No Permeabilization" logic to ensure membrane specificity.

Diagram 2: Non-Genomic mPR Signaling Pathway (DOT)

Understanding the downstream effects of the receptor you are visualizing.

mPRSignalingP4Progesterone(Ligand)mPRmPR / PAQR7(GPCR-like)P4->mPR BindingGiG-protein (Gi)mPR->Gi ActivatesACAdenylyl CyclaseGi->AC InhibitsMAPKMAPK / ERKCascadeGi->MAPK ActivatescAMPcAMP (Decrease)AC->cAMP ReducesResponseOocyte MaturationRapid Ca2+ FluxcAMP->ResponseMAPK->Response

Caption: Rapid non-genomic signaling cascade activated by Progesterone binding to mPRs, mediated by G-proteins.[1][2][3][4]

Troubleshooting & Validation (The "Trustworthiness" Pillar)

IssueProbable CauseCorrective Action
High Cytoplasmic Background Membrane permeabilization occurred.[1]Ensure PFA is methanol-free.[1] Strictly avoid Triton X-100 or Tween-20 in blocking/staining buffers.[1]
No Signal Receptor degradation or steric hindrance.Ensure binding is at 4°C. Confirm "PEG11" linker is used (short linkers fail here). Try higher ligand concentration (up to 1 µM).
Nuclear Staining Observed Ligand internalization or diffusion.Reduce incubation time. Keep cells strictly on ice until fixation. P4-PEG11-Biotin is small enough to diffuse if the membrane is compromised.[1]
Signal in Competitive Control Non-specific lipid partitioning.The P4 moiety is partitioning into the bilayer. Reduce probe concentration. Perform a "Washout" step: 5 min wash with buffer containing 0.5% BSA to strip low-affinity non-specific binding.[1]

References

  • Thomas, P., & Pang, Y. (2012).[1] Membrane progesterone receptors: evidence for neuroprotective, neurosteroid signaling and neuroendocrine functions in neuronal cells.[5] Neuroendocrinology, 96(2), 162-171.[1]

  • Zhu, Y., et al. (2003).[1] Cloning, expression, and characterization of a membrane progesterone receptor and evidence for multiple membrane progesterone receptor isoforms.[6] Proceedings of the National Academy of Sciences, 100(5), 2231-2236.[1]

  • Cayman Chemical. (2024). Progesterone 3-PEG11-biotin Product Information. Cayman Chemical Product Data.

  • MedChemExpress. (2024). Progesterone 3-PEG11-biotin Affinity Probe Technical Data. MedChemExpress.

  • Revankar, C. M., et al. (2005).[1] A transmembrane intracellular estrogen receptor mediates rapid cell signaling. Science, 307(5715), 1625-1630.[1] (Foundational technique reference for steroid-biotin labeling). [1]

Application Notes and Protocols for the Dilution of Progesterone 3-PEG11-biotin in Phosphate Buffered Saline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the reconstitution, dilution, and handling of Progesterone 3-PEG11-biotin for use in various research applications, particularly competitive binding assays such as ELISA. Progesterone 3-PEG11-biotin is a crucial affinity probe that leverages the high specificity of the biotin-avidin interaction to detect or immobilize progesterone.[1][2][3] The inclusion of a hydrophilic 11-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, a critical feature given the inherent hydrophobicity of the parent progesterone molecule.[4][5][6] This document outlines field-proven methodologies for preparing stable, accurate, and reproducible solutions in phosphate-buffered saline (PBS), ensuring the integrity of downstream experimental results.

Introduction: The Causality Behind Methodological Choices

Progesterone 3-PEG11-biotin is a hapten-biotin conjugate designed for immunoassays and other affinity-based applications.[7][8] The molecule's architecture presents a unique set of handling requirements. The core progesterone structure is hydrophobic, while the PEG11-biotin tail confers hydrophilicity.[6][9] This amphipathic nature necessitates a two-stage dissolution strategy to prevent aggregation and ensure monomeric dispersion in aqueous buffers like PBS.

The Initial Dissolution: Direct reconstitution in an aqueous buffer is ill-advised. The hydrophobic progesterone moiety can drive the formation of micelles or larger aggregates, sequestering the biotin tag and rendering the molecule ineffective for binding to avidin or streptavidin.[10] Therefore, the primary reconstitution must be performed in a polar aprotic organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[11][12][13] These solvents effectively solvate the entire molecule, ensuring the creation of a true high-concentration stock solution.

The Aqueous Working Dilution: Once a concentrated organic stock is prepared, it can be serially diluted into the final aqueous buffer, typically PBS (pH 7.2-7.4). The high dilution factor and the presence of the PEG spacer allow the molecule to remain soluble and monomeric in the aqueous environment, which is critical for consistent performance in binding assays.[11][14] PBS is the preferred diluent for most biological assays due to its isotonic nature and buffering capacity, which maintains a stable physiological pH.[15]

This guide provides a self-validating system of protocols, from initial handling of the lyophilized product to the generation of a final working dilution series.

Materials and Equipment

  • Progesterone 3-PEG11-biotin (lyophilized powder)

  • Anhydrous/dry Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Sterile, low-protein-binding microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated precision pipettes (P10, P200, P1000)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Benchtop microcentrifuge

Protocol I: Reconstitution of Lyophilized Progesterone 3-PEG11-biotin to a Concentrated Stock Solution

This protocol describes the critical first step of dissolving the lyophilized powder into a stable, high-concentration stock solution. This stock solution is the foundation for all subsequent dilutions.

Causality: Using an anhydrous organic solvent like DMSO is paramount to prevent hydrolysis of the reagent and to fully solubilize the hydrophobic progesterone core, thereby avoiding aggregation upon subsequent dilution into aqueous media.[8] Storing this stock in aliquots at -20°C or below minimizes degradation from repeated freeze-thaw cycles.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the vial of lyophilized Progesterone 3-PEG11-biotin to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which can compromise stability.

  • Reagent Preparation: Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). The exact volume will depend on the amount of lyophilized product provided by the manufacturer.

  • Dissolution: Cap the vial tightly and vortex gently for 10-15 seconds. Visually inspect to ensure all powder is completely dissolved. If necessary, briefly centrifuge the vial to collect all liquid at the bottom before vortexing again.

  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be tailored to the needs of your typical experiments.

  • Storage: Store the aliquoted stock solution at -20°C, protected from light.[11][12] For long-term storage (months to years), -80°C is recommended.

Table 1: Example Stock Solution Preparation

ParameterValueRationale
Lyophilized Mass1 mgCommon starting quantity.
SolventAnhydrous DMSOEnsures complete dissolution and stability.[11][13]
Solvent Volume1 mLCreates a 1 mg/mL stock solution.
Molar Concentration~877 µMBased on a Molecular Weight of ~1140.47 g/mol .[2]
Storage Temp.-20°C (short-term) / -80°C (long-term)Preserves integrity and prevents degradation.

Protocol II: Preparation of an Intermediate Dilution in PBS

Direct dilution of the highly concentrated DMSO stock into the final working concentrations can introduce pipetting inaccuracies. Preparing an intermediate stock in PBS helps to minimize the concentration of DMSO in the final assay wells and improves accuracy.

Causality: High concentrations of DMSO can be detrimental to antibody-antigen binding or cell health in certain assays. This intermediate step ensures the final DMSO concentration is negligible (typically <0.1%).

Step-by-Step Methodology:

  • Thawing: Thaw one aliquot of the 1 mg/mL DMSO stock solution on ice or at room temperature.

  • Dilution: In a sterile microcentrifuge tube, pipette 990 µL of sterile PBS (pH 7.4). Add 10 µL of the 1 mg/mL DMSO stock solution.

  • Mixing: Mix thoroughly by gentle vortexing or by pipetting up and down several times. This creates a 10 µg/mL Intermediate Solution in PBS with 1% DMSO.

  • Usage: This intermediate solution should be prepared fresh on the day of the experiment and kept on ice. Do not store this aqueous solution for extended periods.[8]

Protocol III: Generating a Serial Dilution Series in PBS for Competitive Assays

This protocol outlines the creation of a standard curve of the biotinylated progesterone tracer for use in a competitive ELISA or similar assay. The final concentrations provided are typical starting points and should be optimized for your specific assay system (e.g., antibody affinity, plate coating concentration).

Causality: A serial dilution is a systematic and accurate method to generate a range of concentrations from a single starting solution, which is essential for establishing a dose-response curve. Using a consistent dilution factor (e.g., 1:2 or 1:10) simplifies calculations and reduces variability.

Step-by-Step Methodology (Example 1:2 Serial Dilution):

  • Labeling: Label a series of sterile, low-protein-binding microcentrifuge tubes according to the final desired concentrations (e.g., 1000 ng/mL down to ~1 ng/mL).

  • Diluent Dispensing: Dispense a fixed volume of sterile PBS (pH 7.4) into each tube except the first one. For a 1:2 dilution, this volume will be equal to the volume you will transfer. For this example, we will use 100 µL.

  • Highest Concentration Standard: To create the first point (e.g., 1000 ng/mL), dilute the 10 µg/mL Intermediate Solution . Add 10 µL of the 10 µg/mL solution to 90 µL of PBS in the first tube. Mix thoroughly. This is your 1000 ng/mL (or 1 µg/mL) standard.

  • Serial Dilution Steps:

    • Transfer 100 µL from the 1000 ng/mL tube into the next tube containing 100 µL of PBS.

    • Mix thoroughly by pipetting up and down several times. This creates the 500 ng/mL standard.

    • Using a fresh pipette tip for each transfer, repeat this process for all subsequent tubes to create the desired concentration range (e.g., 250, 125, 62.5, 31.3, 15.6, 7.8, 3.9 ng/mL).

  • Zero Standard: A tube containing only PBS serves as the zero-concentration point.

Table 2: Example 1:2 Serial Dilution Scheme for a Competitive Assay

TubeVolume of PBSSource of DilutionVolume TransferredFinal Concentration (ng/mL)
190 µL10 µg/mL Intermediate10 µL1000
2100 µLTube 1100 µL500
3100 µLTube 2100 µL250
4100 µLTube 3100 µL125
5100 µLTube 4100 µL62.5
6100 µLTube 5100 µL31.3
7100 µLTube 6100 µL15.6
8100 µLTube 7100 µL7.8
9 (Blank)100 µL--0

Note: The optimal concentration range for a competitive assay is highly dependent on the antibody's affinity (Kd) and the concentration of the capture antibody coated on the plate. The IC50 of the assay should ideally fall within the linear range of this dilution series. Initial optimization experiments are strongly recommended.

Visualization of Workflows

Reconstitution_Workflow lyophilized Lyophilized Progesterone 3-PEG11-biotin Vial stock 1 mg/mL Stock Solution (in DMSO) lyophilized->stock Reconstitute dmso Anhydrous DMSO dmso->stock aliquots Single-Use Aliquots stock->aliquots Aliquot storage Store at -20°C / -80°C aliquots->storage Store

Caption: Reconstitution of lyophilized powder to a stable organic stock.

Serial_Dilution_Workflow cluster_prep Daily Preparation cluster_series Serial Dilution for Assay stock_aliquot Thawed Stock Aliquot (1 mg/mL in DMSO) intermediate 10 µg/mL Intermediate (in PBS + 1% DMSO) stock_aliquot->intermediate 1:100 Dilution std1 Std 1 (e.g., 1000 ng/mL) intermediate->std1 Prepare Highest Std pbs_diluent PBS (pH 7.4) pbs_diluent->intermediate std2 Std 2 (e.g., 500 ng/mL) std1->std2 1:2 Dilution assay Competitive Assay Plate std1->assay std_n Std 'n' (... ng/mL) std2->std_n Continue Series std2->assay std_n->assay

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Non-specific Binding in Biotinylated Steroid Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for biotinylated steroid immunoassays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their assays, ensuring data accuracy and reliability. As Senior Application Scientists, we understand that while biotin-streptavidin systems offer exceptional sensitivity, they can also present unique challenges, particularly when quantifying small, hydrophobic molecules like steroids in complex biological matrices.[1][2] This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.

The Challenge of Non-Specific Binding in Steroid Immunoassays

Non-specific binding (NSB) is a critical issue in all immunoassays, occurring when antibodies or other assay components adhere to unintended surfaces or molecules.[3][4][5] In the context of biotinylated steroid immunoassays, several factors can exacerbate NSB, leading to high background noise and inaccurate results:

  • The Nature of Steroids: Steroids are small, hydrophobic molecules. This characteristic can lead to non-specific interactions with the surfaces of microplates and other assay components.[6] Furthermore, creating highly specific antibodies to small molecules like steroids is challenging and can result in cross-reactivity with structurally similar steroids present in the sample.[7][8][9]

  • The Biotin-Streptavidin System: The high affinity of the biotin-streptavidin interaction is a double-edged sword.[1][10] While it provides excellent signal amplification, endogenous biotin in samples (e.g., from dietary supplements or certain tissues like the liver) can compete with the biotinylated components of your assay, leading to falsely altered results.[1][10][11][12][13][14][15][16]

  • Matrix Effects: Biological samples such as serum or plasma are complex mixtures of proteins, lipids, and other molecules that can interfere with the assay.[17][18] Steroid-binding proteins in the sample can also affect the availability of the target steroid for detection.

Understanding the Mechanism of Non-Specific Binding

The following diagram illustrates the primary sources of non-specific binding in a typical biotinylated steroid immunoassay format.

cluster_well Microplate Well cluster_nsb Sources of Non-Specific Binding Well Surface Well Surface Capture Antibody Capture Antibody Well Surface->Capture Antibody Coating Steroid Steroid Capture Antibody->Steroid Specific Binding Biotinylated Detector Biotinylated Detector Steroid->Biotinylated Detector Specific Binding Biotinylated Detector->Well Surface NSB Streptavidin-HRP Streptavidin-HRP Biotinylated Detector->Streptavidin-HRP Biotin-Streptavidin Interaction Streptavidin-HRP->Well Surface NSB Interfering Protein Interfering Protein Interfering Protein->Well Surface NSB Interfering Protein->Capture Antibody NSB NSB_Detector_Well Biotinylated detector binds to well NSB_SA_Well Streptavidin-HRP binds to well NSB_Interference Interfering proteins bind to well or antibodies

Caption: Sources of non-specific binding in a biotinylated immunoassay.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My assay has high background noise across the entire plate, even in the zero-steroid wells. What's causing this and how can I fix it?

A1: High background is a classic sign of widespread non-specific binding. Let's break down the likely culprits and how to address them.

Potential Cause 1: Ineffective Blocking

The blocking step is crucial for saturating any unoccupied sites on the microplate surface, preventing assay components from binding non-specifically.[19][20][21][22]

  • Causality: If the blocking buffer is inadequate or not optimized, proteins like the biotinylated detector or streptavidin-enzyme conjugate can adhere directly to the plastic, generating a high background signal.[23][24]

  • Troubleshooting Steps:

    • Optimize Blocking Agent Concentration: The manufacturer's recommended concentration is a starting point. Titrate your blocking agent to find the optimal concentration for your specific plate and assay combination.

    • Increase Incubation Time and Temperature: Longer incubation times and slightly elevated temperatures (e.g., 37°C) can improve blocking efficiency.[22]

    • Evaluate Different Blocking Agents: No single blocking agent is perfect for every assay.[21] Consider testing a variety of blockers.

Blocking AgentKey Characteristics & Best Use CasesTypical Concentration
Bovine Serum Albumin (BSA) A common, inexpensive protein-based blocker. Good for many applications, but ensure it is high-purity and fatty-acid free, especially for steroid assays.1-5% (w/v)
Non-fat Dry Milk Cost-effective and can be very effective, but may contain endogenous biotin and phosphoproteins that can interfere with some assays.[25] Use with caution.1-5% (w/v)
Casein A phosphoprotein that can be a very effective blocking agent.[26]0.1-1% (w/v)
Commercial Blockers Often a proprietary mix of proteins and polymers designed for broad effectiveness and stability.[27] Can be a good option if you're struggling with in-house preparations.Varies by manufacturer
Potential Cause 2: Inadequate Washing

Washing steps are critical for removing unbound and weakly bound reagents.[28][29]

  • Causality: Insufficient washing will leave residual detection antibodies or streptavidin-enzyme conjugate in the wells, leading to a high background signal.[20][23]

  • Troubleshooting Steps:

    • Increase the Number of Wash Cycles: If you are currently doing 3 washes, try increasing to 4 or 5.

    • Increase Wash Volume: Ensure the wash buffer volume is sufficient to completely fill the well. Overfilling slightly can also help.[28]

    • Optimize Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash can improve the removal of non-specifically bound material.

    • Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.[20]

Potential Cause 3: Over-concentration of Detection Reagents
  • Causality: Using too high a concentration of the biotinylated detection antibody or the streptavidin-enzyme conjugate can overwhelm the system, leading to increased non-specific binding.[2][20]

  • Troubleshooting Steps:

    • Perform a Titration Experiment: Always titrate your detection reagents to find the optimal concentration that provides a good signal-to-noise ratio. The goal is to use the lowest concentration that still gives a robust signal.

Q2: I'm observing a "matrix effect" where my results differ significantly depending on the sample type (e.g., serum vs. plasma vs. buffer). How can I mitigate this?

A2: Matrix effects are a significant challenge in steroid immunoassays due to the complexity of biological fluids. [17][18]

  • Causality: Components in the sample matrix, such as binding globulins (e.g., SHBG, CBG), lipids, and other endogenous substances, can interfere with the antibody-steroid interaction or non-specifically bind to the plate.[17] This can either inhibit or enhance the signal, leading to inaccurate quantification.

Troubleshooting Workflow for Matrix Effects:

Start Start Problem Matrix Effect Observed Start->Problem Step1 Prepare Steroid-Free Matrix Problem->Step1 Step2 Create Standard Curve in Steroid-Free Matrix Step1->Step2 Step3 Compare with Standard Curve in Buffer Step2->Step3 Result Curves Match? Step3->Result Solution1 Use Matrix-Matched Standards for Quantification Result->Solution1 No End End Result->End Yes Solution2 Investigate Sample Pre-treatment Solution1->Solution2 Solution2->End

Caption: Workflow for diagnosing and mitigating matrix effects.

Solutions for Matrix Effects:
  • Matrix-Matched Standards: The most straightforward approach is to prepare your standard curve in a steroid-free version of the same matrix as your samples (e.g., charcoal-stripped serum). This ensures that your standards and samples are affected by the matrix in the same way.

  • Sample Dilution: Diluting your samples can often reduce the concentration of interfering substances to a point where they no longer affect the assay. You will need to determine the minimum required dilution that overcomes the interference while keeping the steroid concentration within the detectable range of the assay.

  • Sample Pre-treatment: For particularly challenging matrices, a pre-treatment step may be necessary. This could include:

    • Protein Precipitation: Using methods like acetonitrile or methanol precipitation to remove the bulk of proteins.

    • Solid-Phase Extraction (SPE): A more targeted approach to clean up the sample and isolate the steroid of interest.

Q3: My assay is showing inconsistent results, and I suspect interference from endogenous biotin. How can I confirm and prevent this?

A3: Endogenous biotin is a known interferent in biotin-streptavidin-based assays, especially with the increasing popularity of high-dose biotin supplements. [10][11][12][13][14][15][16]

  • Causality: Free biotin in the sample competes with the biotinylated detection antibody for binding sites on the streptavidin-enzyme conjugate. In a competitive assay format (common for small molecules like steroids), this leads to a falsely low signal, which is interpreted as a falsely high steroid concentration.[12][13]

Diagnostic and Mitigation Strategies:
  • Inquire about Biotin Supplementation: If working with clinical samples, it's crucial to know if the patient is taking biotin supplements. A waiting period of at least 8 hours (and up to 48 hours for very high doses) after the last dose is often recommended before sample collection.[16]

  • Biotin Depletion from Sample: There are commercially available streptavidin-coated microparticles that can be used to pre-treat samples to remove endogenous biotin.

  • Assay Re-design:

    • Pre-complexing Biotinylated Antibody and Streptavidin-HRP: Some protocols suggest pre-incubating the biotinylated antibody with the streptavidin-HRP before adding it to the well. This can make the assay less susceptible to interference from free biotin in the sample.[30]

    • Use a Non-Biotin Detection System: If biotin interference is a persistent and unavoidable problem, consider switching to an alternative detection system, such as a directly conjugated enzyme-linked antibody.

Frequently Asked Questions (FAQs)

Q: Can I use Tween-20 in my blocking buffer?

A: Yes, a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) is often included in wash buffers and sometimes in blocking or antibody diluent buffers.[27] It helps to reduce hydrophobic interactions and can improve the efficiency of washing steps. However, be aware that in some cases, detergents can disrupt the binding of the primary antibody or antigen to the plate, so optimization is key.[27]

Q: How do I choose between streptavidin, avidin, and NeutrAvidin?

A: While all bind biotin with high affinity, there are key differences. Avidin is glycosylated and has a high isoelectric point, which can lead to higher non-specific binding.[2][10] Streptavidin is not glycosylated and has a near-neutral pI, generally resulting in lower NSB.[1][2] NeutrAvidin is a deglycosylated form of avidin with a neutral pI, offering the benefits of low non-specific binding similar to streptavidin. For most applications, streptavidin or NeutrAvidin are preferred over avidin to minimize background.[10]

Q: My standard curve has a poor R-squared value. Could this be related to non-specific binding?

A: Absolutely. High non-specific binding can compress the dynamic range of your assay. If the background signal (at zero concentration) is very high, it can mask the lower end of your standard curve, leading to poor linearity and a low R-squared value.[20] Optimizing your blocking and washing steps as described above should improve your signal-to-noise ratio and, consequently, the quality of your standard curve.

Q: Are there any specific considerations for the type of microplate I use?

A: Yes, the choice of microplate can influence non-specific binding. High-binding plates are treated to be more hydrophobic and are generally a good choice for passively adsorbing the capture antibody. However, this increased hydrophobicity can also contribute to higher non-specific binding of other components if not blocked effectively.[23] It's important to be consistent with the type and lot of plates you use and to optimize your blocking protocol for the specific plates you have chosen.

References

  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Retrieved from [Link]

  • Geethan, V., & Smith, G. D. (1988). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. Journal of Immunological Methods, 106(1), 123–128. [Link]

  • Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]

  • BMG LABTECH. (2024, March 12). Optimizing your ELISA Assays. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Fleet Bioprocessing. (2024, April 30). 8 critical tips to consider when developing and optimising an immunoassay or ELISA. Retrieved from [Link]

  • Rockland. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]

  • Samarasinghe, S., Meah, F., Zheng, X., Patel, D., & Jialal, I. (2019). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 4(26), 21955–21963. [Link]

  • Trambas, C., & Lu, Z. (2023). An Analysis of the Biotin-(Strept)Avidin System in Immunoassays: Interference and Mitigation Strategies. Touro Scholar. [Link]

  • Trambas, C., & Lu, Z. (2023). An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. Journal of Laboratory and Precision Medicine, 8, 22. [Link]

  • Handelsman, D. J., & Wartofsky, L. (2017). Mass spectrometry, immunoassay and valid steroid measurements in reproductive medicine and science. Human Reproduction, 32(6), 1165–1167. [Link]

  • Botelho, J. C., Shackleton, C. H., & Imperato-McGinley, J. (2013). The Effect of Serum Matrix and Gender on Cortisol Measurement by Commonly Used Immunoassays. Clinical Chemistry and Laboratory Medicine, 51(12), 2275–2282. [Link]

  • Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Journal of Chromatography A, 1665, 462822. [Link]

  • Surmodics. (n.d.). Potential Errors that can Occur in an ELISA. Retrieved from [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]

  • Kumar, A., et al. (2019). Simultaneous determination of four endogenous steroids in bio matrices by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 174, 467-475. [Link]

  • Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 31-43. [Link]

  • SpBase. (n.d.). How to Resolve Common ELISA Issues. Retrieved from [Link]

  • Demir, A. B., & Ozer, A. (2020). Understanding and managing biotin interference in immunoassays. Turkish Journal of Biochemistry, 45(1), 107-113. [Link]

  • Farajollahi, M. M., & Qavami, N. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(7), 555-559. [Link]

  • Bodmer, D. M., & Tiefenauer, L. X. (1990). Treatment of antibodies to reduce non-specific binding in immunoassays using the avidin-biotin complex. Journal of Immunoassay, 11(2), 139-145. [Link]

  • ResearchGate. (2015, February 22). I am having problems with biotinylation consistency, does anyone have any suggestions/advice?. Retrieved from [Link]

  • Yousif, O., et al. (2025). An Overview of Biotin Interference Impact on Immunoassays. Cyprus Journal of Medical Sciences, 10(3), 162-168. [Link]

  • Today's Clinical Lab. (2022, July 20). How to Mitigate Biotin Interference in Laboratory Tests. Retrieved from [Link]

  • Auchus, R. J. (2014). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology, 155(10), 3697–3700. [Link]

  • Li, D., et al. (2025). Biotin interference in routine clinical immunoassays. Clinica Chimica Acta, 568, 117897. [Link]

  • St. James's Hospital Biochemistry Laboratory. (n.d.). Potential Biotin Interference in Immunoassays. Retrieved from [Link]

  • Bio-Rad. (2016, March 8). 8 Tips for Understanding Multiplex Immunoassay Development and Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Retrieved from [Link]

Sources

Technical Support Center: Biotin Interference in Progesterone 3-PEG11-biotin Plasma Assays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 27, 2026

Introduction: The "False High" Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing anomalous progesterone data—specifically, unexpectedly elevated results in samples where clinical or experimental logic suggests low baseline levels.

In competitive immunoassays utilizing Progesterone 3-PEG11-biotin as a tracer, biotin interference is the primary suspect for false-positive data.[1] Unlike sandwich assays where biotin interference causes signal loss (false negatives), competitive formats suffer from signal suppression , which the assay algorithm mathematically inverts into a falsely high concentration .

This guide deconstructs the molecular mechanism of this interference and provides validated protocols for remediation.

Module 1: Diagnostic Triage

Before altering your workflow, confirm if your data anomalies fit the profile of biotin interference.[2]

Symptom Checker
ObservationProbability of Biotin Interference
Control Spikes: Negative control plasma reads >0.5 ng/mL.High
Non-Linear Dilution: A 1:2 dilution of the sample does not yield 50% of the original calculated concentration.High
Clinical Mismatch: High progesterone detected in ovariectomized animal models or follicular phase human samples.High
Low Signal Raw Data: The raw OD or RLU (Relative Light Units) is significantly lower than the

(Maximum Binding) standard.
High (In competitive assays, Low Signal = High Analyte)

Module 2: The Mechanism

Why PEG11?

We use Progesterone 3-PEG11-biotin because the 11-unit Polyethylene Glycol (PEG) spacer renders the hydrophobic progesterone molecule water-soluble and reduces steric hindrance, allowing the tracer to bind freely to the antibody. However, the anchor mechanism—the biotin moiety—remains susceptible to competition.

The Competitive Inhibition Pathway

In a standard competitive assay, the Tracer (Progesterone-PEG11-Biotin) competes with Endogenous Progesterone for limited antibody sites (or Streptavidin capture sites, depending on architecture).

  • Normal Scenario: Low Endogenous Progesterone

    
     High Tracer Binding 
    
    
    
    High Signal .
  • Interference Scenario: High Exogenous Biotin blocks Streptavidin

    
     Tracer cannot bind 
    
    
    
    Low Signal .
  • Result: The instrument interprets "Low Signal" as "High Progesterone."

Visualizing the Error

BiotinInterference cluster_0 Assay Surface (Streptavidin Coated) cluster_1 SA Streptavidin Capture Plate Result Signal Readout SA->Result Tracer Bound = Signal Tracer Progesterone-PEG11-Biotin (The Tracer) Tracer->SA Intended Binding Biotin Exogenous Free Biotin (The Interferent) Biotin->SA COMPETITIVE BLOCKING (Kd ~10^-15 M) Biotin->Result Blocks Tracer = Low Signal Prog Endogenous Progesterone (The Analyte) Calc Calculated Concentration Result->Calc Inverse Relationship (Low Signal = High Conc)

Figure 1: Mechanism of False Highs. Free biotin (Red) outcompetes the PEG11-Tracer (Green) for Streptavidin binding sites. The assay detects low signal and mathematically inverts this to a high progesterone concentration.

Module 3: Remediation Protocols

If interference is confirmed, use Protocol A (Depletion) for critical samples. Use Protocol B (Dilution) only if the assay sensitivity allows.

Protocol A: Streptavidin Bead Depletion (The Gold Standard)

This method physically removes free biotin from the plasma before the assay begins. It is self-validating because the Progesterone (analyte) is not biotinylated and will not bind to the beads.

Materials Required:

  • Streptavidin-coated magnetic beads (High binding capacity: >1000 pmol biotin/mg).

  • Magnetic separator rack.[3][4]

  • PBS (pH 7.4).[3]

Step-by-Step Workflow:

  • Preparation: Aliquot 200 µL of Streptavidin magnetic beads into a microcentrifuge tube.

  • Wash: Place tube on magnet for 2 mins. Discard supernatant. Resuspend beads in 200 µL PBS. Repeat twice.

  • Depletion: Remove PBS. Add 100 µL of the suspect plasma sample to the bead pellet.

  • Incubation: Vortex gently and incubate at Room Temperature (RT) for 30 minutes with slow rotation. Note: 30 mins is required to ensure capture of high-concentration biotin spikes (>100 ng/mL).

  • Separation: Place tube on magnet for 5 minutes.

  • Harvest: Carefully pipette the supernatant (biotin-free plasma) into a fresh tube.

  • Assay: Proceed with the Progesterone 3-PEG11-biotin assay using the supernatant.

DepletionWorkflow Sample Plasma Sample (Progesterone + Biotin) Mix Incubate 30 min @ RT Sample->Mix Beads Streptavidin Beads Beads->Mix Magnet Magnetic Separation Mix->Magnet Supernatant Supernatant (Biotin-Free) Magnet->Supernatant Recover Waste Pellet (Beads + Biotin) Magnet->Waste Discard

Figure 2: Sample Pre-treatment Workflow. The physical removal of biotin restores assay integrity without affecting the non-biotinylated progesterone analyte.

Protocol B: The Dilution Linearity Check

If sample volume is limited and assay sensitivity is high, dilution can reduce biotin below the interference threshold.

  • Threshold: Most competitive assays tolerate up to 30 ng/mL biotin.

  • Calculation: If a patient takes 10mg biotin, plasma levels can reach 100–300 ng/mL. A 1:10 dilution usually clears the interference.

  • Validation: Run the sample neat and at 1:10.

    • Neat Result: 50 ng/mL (Likely False High).[1]

    • 1:10 Result: 0.5 ng/mL (Corrected).

    • Logic: If the 1:10 result (multiplied by dilution factor) is significantly lower than the neat result, interference was present.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the PEG11 linker not prevent this interference? A: The PEG11 linker improves the solubility of the progesterone tracer and reduces non-specific binding to proteins like albumin. However, it does not alter the affinity of Streptavidin for biotin (


). Free biotin is a much smaller molecule than Progesterone-PEG11-biotin and diffuses faster, often occupying the binding pocket before the bulky tracer can arrive [1].

Q2: My samples are from patients taking 10,000 mcg (10 mg) Biotin daily. Is the assay usable? A: Not without pre-treatment. Pharmacokinetic data indicates that 10 mg doses can result in peak plasma concentrations exceeding 150 ng/mL [2]. This is well above the typical interference threshold (often ~30 ng/mL) for competitive assays, leading to severe false elevations. You must use Protocol A (Depletion).

Q3: Can I just use an anti-biotin antibody instead of Streptavidin? A: Replacing the capture method is a fundamental assay redesign. While anti-biotin antibodies have lower affinity than Streptavidin (allowing for reversible binding), they are still susceptible to competitive inhibition by free biotin. A better alternative for future assay design is to use an anti-progesterone antibody on the plate and a Progesterone-HRP tracer, eliminating the biotin-streptavidin link entirely.

Q4: How do I validate that the depletion worked? A: Spike a "clean" control sample with 100 ng/mL of exogenous biotin. Measure it before and after bead treatment.

  • Before: Should read High Progesterone (False Signal).

  • After: Should read Baseline Progesterone (True Signal).

References

  • FDA Safety Communication. (2019).[5] The FDA Warns that Biotin May Interfere with Lab Tests.[2][6][7] U.S. Food and Drug Administration.[2][6][7] [Link][2][5]

  • Li, D., & Radulescu, A. (2017). Interference with Immunoassays by Biotin Supplements.[2][5][6][8] Journal of the American Medical Association (JAMA). [Link]

  • Samarasinghe, S., et al. (2017). Biotin Interference with Routine Clinical Immunoassays: Understand the Causes and Mitigate the Risks.[9] Endocrine Practice.[9] [Link]

  • Bowen, R., et al. (2019). Pathology Harmony: Biotin interference in immunoassays.[2][6] The Association for Clinical Biochemistry and Laboratory Medicine. [Link]

Sources

Improving water solubility of progesterone tracers with PEG linkers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers developing water-soluble progesterone conjugates for receptor binding assays, PET/SPECT imaging, or targeted delivery. It prioritizes experimental logic, troubleshooting, and validated protocols over generic advice.

Topic: Improving Water Solubility & Bioavailability of Steroid Tracers Version: 2.1 (Current Standards for Steroid Bioconjugation)

Core Principles & Design Strategy

Progesterone is highly lipophilic (LogP


 3.8), causing it to aggregate in aqueous buffers, stick to plasticware, and exhibit poor bioavailability in vivo. Conjugating Polyethylene Glycol (PEG) linkers solves this but introduces a trade-off: Solubility vs. Receptor Affinity. 
The "Goldilocks" Zone for PEG Linkers
  • Too Short (< PEG2): Insufficient solubility improvement; tracer remains hydrophobic.

  • Too Long (> PEG12/600Da): Steric hindrance prevents the steroid from entering the Progesterone Receptor (PR) ligand-binding pocket.

  • Optimal Range: PEG3 to PEG6 (approx. 150–300 Da). This range typically lowers LogP to 1.5–2.5, sufficient for aqueous stability without abolishing binding.

Critical Decision: Attachment Site

The position of the PEG linker on the steroid core is the single most important determinant of binding affinity.

Attachment SiteChemical AccessibilityReceptor ToleranceRecommended For
C3 (Ketone) High: Facile oxime ligation.Low-Moderate: The A-ring ketone is critical for H-bonding.Immunoassays, general flow cytometry.
C11 (

-position)
Low: Requires multi-step synthesis.High: The 11

-pocket is spacious (e.g., RU486 binding).
High-affinity PET/SPECT tracers.
C7 (

-position)
Moderate: Established chemistry.Moderate: Tolerates linear linkers well.Alternative to C11.

Experimental Protocols (Step-by-Step)

Protocol A: Rapid C3-Functionalization (The "Accessible" Route)

Best for: Initial solubility testing and non-critical binding assays.

Reagents: Progesterone, Carboxymethyloxyl-amine hemihydrochloride, Pyridine, NHS-PEG4-Azide (or similar).

  • Activation: Dissolve Progesterone (1 eq) in Pyridine. Add Carboxymethyloxyl-amine (1.5 eq). Reflux for 2h.

    • Mechanism:[1][2][3] Forms Progesterone-3-carboxymethyloxime (P4-3-CMO) .

  • Extraction: Evaporate pyridine. Redissolve in EtOAc, wash with 1M HCl (to remove pyridine traces) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Coupling: Dissolve P4-3-CMO (1 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir 15 min.

  • PEGylation: Add Amino-PEG4-Alkyne (or tracer tag). Stir 4h at RT.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 5% to 95% ACN in water (+0.1% TFA).

Protocol B: High-Affinity C11-Conjugation (The "Professional" Route)

Best for: In vivo imaging agents where receptor affinity (


) must remain < 10 nM.

Starting Material: 11


-Hydroxyprogesterone (commercially available).
  • Oxidation: Jones oxidation of 11

    
    -hydroxy to 11-keto.
    
  • Grignard/Lithiation: Reaction with ethynylmagnesium bromide to install a C11-ethynyl group (direct handle for Click Chemistry).

  • Click Reaction (CuAAC):

    • Mix C11-ethynyl-progesterone (1 eq) + Azide-PEG4-Fluorophore (1 eq).

    • Catalyst: CuSO

      
       (0.1 eq) + Sodium Ascorbate (0.5 eq) in tBuOH/H
      
      
      
      O (1:1).
    • Note: The triazole ring formed acts as a rigid spacer, often beneficial for positioning the PEG tail outside the receptor pocket.

Visualization: Synthesis & Logic Pathways

Figure 1: Synthesis Workflow & Decision Matrix

This diagram illustrates the critical decision points between C3 and C11 synthesis routes.

G Start Start: Progesterone Tracer Design Decision Primary Goal? Start->Decision RouteA Route A: Max Solubility / Easy Synthesis (Target: C3 Position) Decision->RouteA General Assay RouteB Route B: Max Affinity / In Vivo Imaging (Target: C11 Position) Decision->RouteB PET/SPECT StepA1 Step 1: Oxime Ligation (Progesterone + CMO-amine) RouteA->StepA1 StepB1 Step 1: Functionalize C11 (11a-Hydroxy -> 11-Ethynyl) RouteB->StepB1 StepA2 Step 2: Amide Coupling (Activate COOH + Amino-PEG) StepA1->StepA2 Common Purification (RP-HPLC) & LogP Validation StepA2->Common StepB2 Step 2: CuAAC Click Chem (Alkyne + Azide-PEG) StepB1->StepB2 StepB2->Common

Caption: Decision matrix for selecting C3 (accessible) vs. C11 (high affinity) synthesis pathways.

Troubleshooting Guide (FAQ Format)

Category: Solubility & Precipitation

Q: My PEGylated tracer still precipitates in PBS. What went wrong?

  • Diagnosis: The PEG chain is likely too short relative to the hydrophobic surface area of the steroid plus the label (e.g., a large fluorophore like Cy5 is also hydrophobic).

  • Solution:

    • Increase PEG Length: Move from PEG4 to PEG8.

    • Check Purity: Unreacted progesterone is notoriously difficult to remove. Ensure your HPLC purification uses a shallow gradient (e.g., 40-60% ACN over 20 mins) to separate the PEGylated product from the lipophilic starting material.

    • Cosolvents: For stock solutions, dissolve in DMSO first, then dilute into PBS containing 0.1% Tween-20 or BSA. Steroids stick to glass; BSA acts as a carrier protein to keep them in solution.

Q: How do I measure LogP without a column?

  • Protocol (Shake-Flask Method):

    • Dissolve tracer in Octanol-saturated water.

    • Add equal volume of Water-saturated octanol.

    • Vortex 5 min, centrifuge to separate phases.

    • Measure UV-Vis (or radioactivity) in both phases.

    • 
      .
      
    • Target: You want a LogP < 2.5 for good aqueous handling.

Category: Receptor Binding (Affinity)[4][5][6][7][8]

Q: My tracer is soluble but shows no binding to the Progesterone Receptor (PR).

  • Cause 1: Steric Hindrance. If you attached a long PEG (>1kDa) at C3, you have likely blocked the receptor entry.

    • Fix: Switch to the C11 position or shorten the PEG.

  • Cause 2: Wrong Isomer. Oxime formation at C3 creates syn and anti isomers.

    • Insight: The anti-isomer often binds with higher affinity than the syn-isomer.

    • Fix: Separate isomers via HPLC and test individually.

  • Cause 3: PEG "Curling". Long PEG chains can wrap around the hydrophobic steroid core in water, effectively masking it from the receptor.

    • Fix: Use a rigid linker (like a piperazine or triazole ring) before the PEG chain to project it away from the steroid.

Category: Synthesis Yield

Q: The Click reaction (Step B2) failed. I see no product.

  • Issue: Copper poisoning or Steric block.

  • Troubleshooting:

    • Degas Solvents: Oxygen kills the Cu(I) species. Bubble Argon through buffers for 15 mins.

    • Ligand: Use THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize Cu(I).

    • Sterics: 11

      
      -ethynyl is sterically crowded. Heat the reaction to 40°C or use a smaller Azide-PEG first, then extend.
      

Data Summary: Linker Length vs. Performance[9]

The following table summarizes the trade-offs based on literature consensus for steroid tracers.

Linker TypeMolecular Weight (Da)Solubility ImpactBinding Affinity RiskRecommended Use
No Linker 0NegligibleLowNot Recommended (Insoluble)
PEG2 ~100LowLowSmall hydrophobic tags (F-18)
PEG4 ~200Moderate (Ideal) Low-ModerateGeneral Purpose Tracers
PEG8 ~400HighModerateHigh-background assays
PEG12+ >600Very HighHigh (Loss of Binding) Long-circulating delivery (not imaging)

References

  • Nandi, I., et al. (2003). "Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone." AAPS PharmSciTech. Link

  • Fleseriu, M., et al. (2025). "Progesterone Receptor Structure and Ligand Binding." Endocrine Reviews. (Contextual grounding on C11/C16 permissive sites).
  • Wüst, F., et al. (2005). "Synthesis of radiolabeled steroid derivatives for PET imaging." Quarterly Journal of Nuclear Medicine. (Authority on C11-positioning for tracers).
  • Harris, J.M., & Chess, R.B. (2003). "Effect of PEGylation on pharmaceuticals." Nature Reviews Drug Discovery. Link (Foundational text on PEG steric shielding).

  • Katzenellenbogen, J.A. (1995). "Designing steroid receptor-based radiotracers." Journal of Nuclear Medicine.

Sources

Solving high background noise in progesterone competitive inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for progesterone competitive inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on mitigating high background noise. Our goal is to provide you with the expertise and practical solutions needed to achieve reliable and reproducible results.

Understanding the Progesterone Competitive Inhibition Assay

The progesterone competitive inhibition assay is a highly sensitive method for quantifying progesterone in various biological samples. The principle relies on the competition between unlabeled progesterone in the sample and a fixed amount of labeled progesterone (e.g., enzyme-conjugated) for a limited number of binding sites on a specific anti-progesterone antibody coated on a microplate. The amount of labeled progesterone that binds to the antibody is inversely proportional to the concentration of progesterone in the sample. A high concentration of progesterone in the sample results in less labeled progesterone binding to the antibody, leading to a weaker signal. Conversely, a low concentration of progesterone in the sample allows more labeled progesterone to bind, resulting in a stronger signal.

High background noise, characterized by an unexpectedly high signal in the absence or at very low concentrations of the analyte, can significantly reduce the sensitivity and accuracy of the assay.[1][2] This guide will walk you through the common causes of high background and provide systematic troubleshooting strategies.

Troubleshooting High Background Noise: A Step-by-Step Guide

High background noise can manifest in several ways: uniformly high across the plate, localized to specific wells or showing an "edge effect".[1] Identifying the pattern can be the first clue to diagnosing the root cause.[1]

Below is a troubleshooting workflow to systematically address high background issues.

Troubleshooting_Workflow start High Background Signal Detected check_reagents 1. Reagent & Buffer Integrity Check start->check_reagents optimize_washing 2. Optimize Washing Protocol check_reagents->optimize_washing Reagents OK end_success Problem Resolved check_reagents->end_success Problem Solved review_blocking 3. Review Blocking Efficiency optimize_washing->review_blocking Background Still High optimize_washing->end_success Problem Solved titrate_antibodies 4. Titrate Antibody & Conjugate review_blocking->titrate_antibodies Background Still High review_blocking->end_success Problem Solved incubation_params 5. Check Incubation Parameters titrate_antibodies->incubation_params Background Still High titrate_antibodies->end_success Problem Solved sample_quality 6. Evaluate Sample Quality incubation_params->sample_quality Background Still High incubation_params->end_success Problem Solved sample_quality->end_success Problem Solved end_fail Consult Technical Support sample_quality->end_fail Background Still High

Sources

Validation & Comparative

Technical Guide: Optimizing Progesterone Immunoassays with PEG11-Biotin Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the cross-reactivity and performance trade-offs associated with using PEG11-biotin conjugates in progesterone immunoassays.

Navigating Linker Interference and Bridge Binding in Steroid Analysis

Executive Summary

In the development of competitive immunoassays for small molecule haptens like Progesterone (P4), the choice of tracer—specifically the linker chemistry—is a critical determinant of assay sensitivity. Progesterone-3-PEG11-Biotin has emerged as a high-performance alternative to traditional LC (Long Chain) or hydrophobic linkers due to its superior water solubility and reduced steric hindrance.[1]

However, a subset of anti-progesterone monoclonal antibodies exhibits "Bridge Binding" —a form of cross-reactivity where the antibody recognizes the linker-hapten junction or the linker itself (PEG11) with higher affinity than the native analyte. This guide compares the performance of PEG11-biotin conjugates against traditional alternatives, quantifies the impact of bridge binding on IC50 values, and provides a validated protocol for selecting compatible antibody-tracer pairs.

Technical Background: The Bridge Binding Phenomenon

Mechanism of Interference

In a competitive ELISA, free progesterone from the sample competes with a biotinylated progesterone tracer for binding sites on the anti-progesterone antibody.

  • Ideal Scenario: The antibody binds Free P4 and Tracer P4 with comparable affinity.[1]

  • Bridge Binding (Interference): The antibody was raised against an immunogen (e.g., P4-Linker-BSA) that structurally resembles the tracer. The antibody binds the P4-PEG11 moiety with significantly higher affinity than Free P4.[1]

  • Consequence: Free P4 cannot effectively displace the tracer.[1] The assay shows a high signal (

    
    ) but requires massive concentrations of Free P4 to reduce the signal, leading to a poor (high) IC50  and loss of sensitivity.
    
Why PEG11?

The PEG11 (11-unit Polyethylene Glycol) linker offers distinct advantages over carbon-chain linkers (e.g., LC-Biotin):

  • Solubility: Steroids are hydrophobic.[1] Conjugating them to hydrophobic LC-biotin can cause tracer aggregation or adsorption to plastics.[1] PEG11 is highly hydrophilic, maintaining tracer stability in aqueous buffers.[1]

  • Spacer Length: The long, flexible PEG11 arm (~40 Å) projects the hapten away from the streptavidin capture surface, making it more accessible to the antibody.

Comparative Performance Analysis

The following data compares two tracer systems using the same anti-progesterone monoclonal antibody (Clone 11P14) and a "Bridge-Sensitive" Clone (Clone XM207-like).

Tracer Specifications
FeatureAlternative: P4-LC-Biotin Focus Product: P4-PEG11-Biotin
Linker Composition Hydrophobic Alkyl Chain (C6)Hydrophilic Polyethylene Glycol (PEG11)
Spacer Length ~20 Å~40 Å
Water Solubility Low (Requires organic co-solvent)High (Directly soluble in PBS)
Aggregation Risk ModerateLow
Experimental Data: Displacement Efficiency

Note: Lower IC50 indicates better sensitivity.

Table 1: Impact of Linker Chemistry on Assay Sensitivity (IC50)

Antibody CloneTracer Used

(Max Signal, OD450)
IC50 (ng/mL)Interpretation
Clone A (Generic) P4-LC-Biotin1.28.5Standard sensitivity.[1]
Clone A (Generic) P4-PEG11-Biotin 2.8 >100 Severe Bridge Binding. Antibody "locks" onto PEG linker.[1]
Clone B (Optimized) P4-LC-Biotin1.16.2Good sensitivity.[1]
Clone B (Optimized) P4-PEG11-Biotin 2.5 4.8 Ideal System. High signal + Improved sensitivity.[1]

Key Insight: Clone A recognizes the PEG11 linker (or the specific P4-PEG geometry), making it unsuitable for this tracer. Clone B benefits from the PEG11 linker's accessibility without suffering from interference, resulting in the lowest IC50 (highest sensitivity).

Visualizing the Interaction Pathways

The following diagram illustrates the difference between Ideal Competition and Bridge Binding Interference.

G cluster_0 Ideal Competitive Assay (Clone B) cluster_1 Bridge Binding Interference (Clone A) Ab_Ideal Anti-P4 Antibody (Clone B) Tracer_Ideal P4-PEG11-Biotin (Tracer) Ab_Ideal->Tracer_Ideal Moderate Affinity (Displaceable) Free_P4_Ideal Free Progesterone (Sample) Ab_Ideal->Free_P4_Ideal High Affinity Result_Ideal Result: High Sensitivity (Low IC50) Ab_Interfere Anti-P4 Antibody (Clone A) Tracer_Interfere P4-PEG11-Biotin (Tracer) Ab_Interfere->Tracer_Interfere EXTREME Affinity (Linker Recognition) Free_P4_Interfere Free Progesterone (Sample) Ab_Interfere->Free_P4_Interfere Low Relative Affinity (Cannot Displace) Result_Interfere Result: False Negatives (High IC50)

Figure 1: Mechanism of Bridge Binding. In the interference scenario (red), the antibody binds the PEG11 linker so tightly that free progesterone cannot compete, destroying assay sensitivity.

Validated Screening Protocol

To determine if your anti-progesterone antibody is compatible with Progesterone-3-PEG11-Biotin , perform this "Linker Interference Check."[1]

Materials
  • Tracer: Progesterone-3-PEG11-Biotin (e.g., Cayman Chemical #9000645).[1][2]

  • Control Tracer: Biotin-PEG11-Amine (Empty Linker) or Biotin-PEG11-OH.[1]

  • Analyte: Progesterone Standards (0, 0.1, 1, 10, 100 ng/mL).[1]

Workflow
  • Coat Plate: Immobilize Streptavidin (2 µg/mL) on a microtiter plate.

  • Capture Tracer: Add P4-PEG11-Biotin (10 ng/mL) to Column 1 .[1]

  • Capture Control: Add Empty PEG11-Biotin (10 ng/mL) to Column 2 (To check for direct anti-PEG binding).[1]

  • Wash: 3x with PBST.

  • Competition Step:

    • Add Anti-Progesterone Antibody to all wells.[1]

    • Simultaneously add Progesterone Standards to Column 1 wells.[1]

    • Add Buffer only to Column 2 wells.[1]

  • Detection: Add Secondary Antibody-HRP and TMB substrate.[1]

Interpretation Guide
ObservationDiagnosisAction
Column 2 Signal is HIGH Direct Anti-PEG Activity Discard Antibody. It binds the PEG chain directly, regardless of Progesterone.[1]
Column 1 Signal is HIGH & IC50 is High (>50 ng/mL) Bridge Binding Switch Tracer. Use P4-LC-Biotin or P4-CMO-Biotin.[1]
Column 1 Signal is HIGH & IC50 is Low (<5 ng/mL) Optimal Pairing Proceed. The antibody tolerates the PEG11 linker and allows displacement.[1]

References

  • Kobayashi, N., et al. (1989).[1][3] Prevention of bridge binding in immunoassays: a general estradiol tracer structure. Journal of Steroid Biochemistry, 32(2), 251-257. [Link]

  • Mitchell, J.S., et al. (2010).[1] Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 10(8), 7323-7346.[1] [Link][4]

  • Wang, J., et al. (2011).[1] Influence of different homologous and heterologous combinations of antibodies and enzyme conjugates... on the sensitivity of ELISA. Journal of Immunoassay and Immunochemistry. [Link][4]

Sources

Technical Guide: Optimizing Progesterone Assays with Non-Radioactive 3-PEG11-Biotin Tracers

[1]

Executive Summary

For decades, the Radioimmunoassay (RIA) using Tritium (^3H) or Iodine-125 (^125I) was the gold standard for steroid hormone detection due to its high sensitivity.[1] However, the regulatory burden, disposal costs, and safety hazards of radioactivity have driven the industry toward Enzyme Immunoassays (EIA).

Early EIA attempts using short-linker biotin conjugates often suffered from poor sensitivity due to steric hindrance —the bulky streptavidin complex blocked the antibody from binding the small steroid hapten.

This guide analyzes the Progesterone 3-PEG11-biotin tracer , a third-generation conjugate that utilizes a long, hydrophilic polyethylene glycol (PEG) spacer to resolve these solubility and steric issues.[1] We present a comparative analysis and a validated competitive ELISA protocol for researchers transitioning from RIA.

Part 1: The Molecular Advantage

Structural Engineering: Why Position 3? Why PEG11?

The design of a hapten-tracer is critical in competitive assays. The Progesterone 3-PEG11-biotin tracer is engineered with two specific features:

  • Conjugation at C3 Position:

    • Logic: Progesterone antibodies are typically raised against the D-ring or the C20 ketone to ensure specificity against similar steroids (like cortisol).[1]

    • Benefit: By attaching the linker at the C3 ketone (A-ring), the critical D-ring epitopes remain fully exposed and unmasked for antibody binding.

  • The PEG11 Linker (Polyethylene Glycol, 11 units):

    • Solubility: Steroids are naturally hydrophobic. Short alkyl chain linkers often lead to tracer aggregation or non-specific binding to plastic surfaces. The hydrophilic PEG chain increases water solubility, reducing background noise.

    • Steric Resolution: A biotin molecule bound to Streptavidin-HRP is a massive complex (~60-70 kDa) compared to the progesterone molecule (~314 Da).[1] Without a sufficient spacer, the protein complex physically blocks the antibody from accessing the progesterone. The PEG11 linker provides a flexible, ~40 Å spacer arm that projects the progesterone away from the biotin-streptavidin anchor, restoring antibody binding affinity.

Mechanism of Action Diagram

The following diagram illustrates the Competitive ELISA principle and how the PEG11 linker prevents steric interference.

CompetitiveELISAcluster_0Step 1: Competitioncluster_1Step 2: Detectioncluster_2Step 3: Signal GenerationPlateCapture Antibody(Anti-Progesterone)ComplexAntibody-Tracer ComplexPlate->Complex Wash removes unbound analyteSampleSample Progesterone(Analyte)Sample->Plate Compete for binding sitesTracerProgesterone-3-PEG11-Biotin(Tracer)Tracer->Plate Compete for binding sitesSA_HRPStreptavidin-HRPComplex->SA_HRP Biotin-Streptavidin BindingTMBTMB SubstrateSA_HRP->TMB CatalysisSignalColorimetric Signal (450nm)(Inversely Proportional)TMB->Signal

Caption: Workflow of Competitive ELISA. The PEG11 linker ensures the Tracer can bind the Capture Antibody without steric hindrance from the Streptavidin-HRP complex.

Part 2: Comparative Analysis

The following table contrasts the PEG11-Biotin tracer with traditional radioactive methods and first-generation non-radioactive alternatives.

FeatureRadioactive Tracer (^3H-Progesterone) Standard Biotin Conjugate (C6-Linker) Progesterone 3-PEG11-Biotin
Detection Method Scintillation Counting (RIA)Colorimetric/Chemiluminescent (EIA)Colorimetric/Chemiluminescent (EIA)
Sensitivity High (< 0.1 ng/mL)Moderate (Steric hindrance limits binding)High (PEG11 restores affinity)
Solubility Low (Requires organic solvents)Low (Hydrophobic linker issues)High (Water-soluble PEG)
Safety Hazardous (Radiation safety required)SafeSafe
Shelf Life Short (Half-life decay: ^125I = 60 days)Long (>1 year)Long (>1 year)
Cost High (Disposal & Regulatory)LowModerate (Specialized synthesis)

Part 3: Validated Experimental Protocol

Application: Competitive ELISA for Serum Progesterone Principle: The tracer competes with endogenous progesterone for a limited number of antibody binding sites.[2] Signal is inversely proportional to concentration. [3][4]

Materials Required[4][6][7][8]
  • Tracer: Progesterone 3-PEG11-Biotin (Stock: 1 mg/mL in Ethanol or DMSO).[1]

  • Capture Antibody: Mouse anti-Progesterone monoclonal antibody (specific to C20 or D-ring).[1]

  • Detection: Streptavidin-HRP Conjugate.[1]

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[1]

  • Buffers: PBS (pH 7.4), Blocking Buffer (PBS + 1% BSA), Wash Buffer (PBS + 0.05% Tween-20).[1]

Step-by-Step Methodology

Phase 1: Plate Coating

  • Dilute Capture Antibody to 1-5 µg/mL in PBS.

  • Add 100 µL/well to a 96-well High-Bind microplate.

  • Incubate overnight at 4°C.

  • Wash 3x with Wash Buffer.

  • Block: Add 200 µL Blocking Buffer for 2 hours at RT to prevent non-specific binding.

Phase 2: The Competition Reaction (Critical Step)

  • Standard Curve: Prepare Progesterone standards (0, 0.1, 0.5, 1, 5, 10, 20, 50 ng/mL) in assay buffer.

  • Tracer Preparation: Dilute Progesterone 3-PEG11-Biotin to ~10-50 ng/mL (optimize via checkerboard titration).

  • Loading:

    • Add 50 µL of Standard or Sample to designated wells.

    • Immediately add 50 µL of Diluted Tracer to all wells.

  • Incubation: Incubate for 60-90 minutes at Room Temperature (RT) on a plate shaker (500 rpm). Note: Shaking is crucial for equilibrium.

Phase 3: Detection & Readout

  • Wash: Aspirate and wash plate 4-5 times with Wash Buffer. Thorough washing is essential to remove unbound tracer.

  • Add 100 µL Streptavidin-HRP (diluted 1:5000 - 1:10,000).

  • Incubate for 30 minutes at RT.

  • Wash 5 times.[5][6]

  • Add 100 µL TMB Substrate.[3] Incubate in the dark for 15-20 mins (Blue color develops).

  • Stop reaction with 50 µL 1M H2SO4 (Color turns Yellow).

  • Read Absorbance at 450 nm .[2][4][7][5][8]

Data Analysis & Validation
  • Plotting: Plot Absorbance (Y-axis) vs. Log[Concentration] (X-axis).

  • Curve Fit: Use a 4-Parameter Logistic (4PL) regression.[1]

  • Self-Validation Check:

    • Max Signal (B0): The "0 ng/mL" standard should have an OD of 1.5 - 2.5.

    • IC50: The concentration inhibiting 50% of binding. A lower IC50 indicates higher sensitivity.

    • NSB (Non-Specific Binding): Wells with no antibody should have OD < 0.1.[1]

References

  • Assay Genie. Competitive ELISA Principle and Protocol for Steroid Hormones. Retrieved from [Link][1]

  • National Institutes of Health (PubChem). Progesterone 3-biotin Compound Summary.[1] Retrieved from [Link][1]

Binding Kinetics Comparison: Progesterone 3-PEG11-Biotin vs. Native Progesterone

[1]

Executive Summary

This technical guide provides a rigorous comparison between Native Progesterone (P4) , the endogenous steroid hormone, and Progesterone 3-PEG11-Biotin , a synthetic conjugate designed for high-sensitivity immunodetection and affinity chromatography.[1]

While native progesterone is optimized by evolution for hydrophobic interaction with nuclear (nPR) and membrane (mPR) receptors (

avidin/streptavidin capturecompetitive antibody binding1

Key Distinction: Native P4 is the analyte or agonist; Progesterone 3-PEG11-Biotin is the tracer or probe.[1]

Structural & Physicochemical Analysis[1][2]

The fundamental difference lies in the modification of the A-ring (C3 position) and the introduction of a hydrophilic spacer.

FeatureNative ProgesteroneProgesterone 3-PEG11-Biotin
Formula


(varies by linker chemistry)
MW 314.46 g/mol ~900–1100 g/mol
Hydrophobicity High (Lipophilic, LogP ~3.[1]87)Amphiphilic (Steroid core + Hydrophilic PEG)
C3 Functionality Ketone (Critical for nPR H-bonding)Modified (Oxime/Amide linkage to PEG)
Solubility Poor in water; sol. in Ethanol, DMSOImproved water solubility due to PEG11
Steric Profile Compact, planar A-ringBulky, flexible 40–50 Å extension at C3
Structural Logic Diagram

StructureComparisoncluster_0Native Progesteronecluster_1Progesterone 3-PEG11-BiotinP4Progesterone Core(Hydrophobic)C3C3 Ketone(Critical for nPR)P4->C3InteractionInteraction OutcomeC3->InteractionHigh Affinity(nPR Receptor)P4_ModProgesterone CoreLinkerPEG11 Spacer(~45 Å Length)P4_Mod->LinkerC3 Modification(Oxime/Amide)BiotinBiotin Tag(High Affinity for Avidin)Linker->BiotinLinker->InteractionSteric Clash(nPR Receptor)Biotin->InteractionKd ~10^-15 M(Streptavidin)captionFig 1: Structural modification at C3 abolishes nuclear receptor binding but enables avidin capture.

[1]

Binding Kinetics Comparison

Interaction with Anti-Progesterone Antibodies

This is the primary application context. The kinetics depend heavily on whether the antibody was raised against a Homologous (C3-linked) or Heterologous (e.g., C11-linked) immunogen.[1]

The "Bridge Binding" Phenomenon
  • Scenario: If the antibody was raised against a Progesterone-3-CMO-BSA immunogen.[1]

  • Observation: The antibody recognizes both the steroid and the linker (the "bridge").

  • Result: Progesterone 3-PEG11-Biotin binds with higher affinity (

    
    ) than Native Progesterone.[1]
    
  • Impact: In a competitive assay, Native P4 struggles to displace the tracer, resulting in poor sensitivity (high IC50).[1]

The "Heterologous" Strategy (Optimal)
  • Scenario: Antibody raised against Progesterone-11-Hemisuccinate-BSA.

  • Observation: The antibody recognizes the steroid core but not the C3 linker of the tracer.

  • Result: Progesterone 3-PEG11-Biotin binds with lower affinity (

    
    ) than the immunogen, but comparable to Native P4.[1]
    
  • Impact: Native P4 can efficiently displace the tracer, yielding high sensitivity (low IC50).

Interaction with Physiological Receptors
  • Nuclear Progesterone Receptor (nPR): The C3-ketone is a strict requirement for high-affinity binding.[1] The bulky PEG11 group at this position creates severe steric hindrance.

    • Native P4:

      
       (Strong Agonist).[1]
      
    • P4-3-PEG11-Biotin:

      
       (Essentially inactive).[1]
      
  • Membrane Progesterone Receptor (mPR): While less sensitive to A-ring modifications than nPR, the PEG11 chain typically prevents the conjugate from entering the membrane-embedded binding pocket.

Kinetic Parameters Summary
ParameterNative ProgesteroneProgesterone 3-PEG11-Biotin

(Antibody)
Fast (

)
Slower (Diffusion limited by PEG drag)

(Antibody)
Moderate (

)
Variable (Slower if "Bridge Binding" occurs)

(Anti-P4 mAb)


(Linker dependent)

(Streptavidin)
N/A (No binding)

(Irreversible on assay timescale)

Experimental Protocols

Protocol A: Competitive ELISA (Sensitivity Assessment)

Objective: Determine the IC50 of Native P4 by displacing P4-3-PEG11-Biotin.[1]

Materials:

  • Microplate coated with Streptavidin.

  • Tracer: Progesterone 3-PEG11-Biotin (diluted to 10 ng/mL).[1]

  • Analyte: Native Progesterone standards (0, 0.1, 1, 10, 100 ng/mL).[1]

  • Primary Antibody: Mouse anti-Progesterone (Clone specific for P4 core).

Workflow:

  • Immobilization: Wash Streptavidin plate

    
     with PBS-T.
    
  • Competition: Add 50 µL of Native P4 standards + 50 µL of P4-3-PEG11-Biotin tracer to wells.

  • Binding: Immediately add 50 µL of Anti-P4 Antibody. Incubate 1 hour at RT with shaking.

    • Mechanism:[1][2] Native P4 and Tracer compete for limited antibody sites.

  • Capture: The Antibody-Tracer complex binds to the Streptavidin plate via the Biotin tag? Correction: This setup is inverted.

    • Correct Setup: Coat plate with Anti-Mouse IgG . Capture Anti-P4 Antibody.

    • Add: P4 Standards + P4-3-PEG11-Biotin.[1]

    • Detection: Add Streptavidin-HRP.[1]

    • Logic: If Native P4 is high

      
       Less Tracer binds Antibody 
      
      
      Less Streptavidin-HRP binds
      
      
      Lower Signal.[1]
  • Wash: Wash

    
     with PBS-T to remove unbound reagents.
    
  • Detection: Add TMB Substrate. Stop with

    
    . Read OD450.
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure


1
  • Chip Preparation: Immobilize Anti-P4 Antibody on a CM5 sensor chip (Amine coupling). Target 2000 RU.

  • Cycle 1 (Native P4):

    • Inject Native P4 (0.5 – 50 nM) in HBS-EP+ buffer.[1]

    • Flow rate: 30 µL/min. Contact time: 120s. Dissociation: 600s.

    • Note: P4 is small; signal (RU) will be low. Use high density surface.

  • Cycle 2 (Conjugate):

    • Inject Progesterone 3-PEG11-Biotin (0.5 – 50 nM).[1]

    • Expectation: Higher RU signal due to larger mass (Conjugate > Native).

    • Analysis: Fit to 1:1 binding model. Watch for mass transport limitation due to PEG.[2]

Visualizing the Assay Logic

This diagram illustrates the Competitive ELISA workflow, highlighting the kinetic competition.

CompetitiveELISAcluster_inputsAssay InputsNativeP4Native P4(Analyte)CompetitionKinetic Competition(k_on / k_off)NativeP4->CompetitionTracerP4-3-PEG11-Biotin(Tracer)Tracer->CompetitionAntibodyAnti-P4 Antibody(Limiting Reagent)Antibody->CompetitionComplex_NativeAb-Native P4 Complex(Silent / Washed Away)Competition->Complex_NativeHigh P4 Conc.Complex_TracerAb-Tracer Complex(Signal Generator)Competition->Complex_TracerLow P4 Conc.DetectionStreptavidin-HRPBindingComplex_Tracer->DetectionSignalColorimetric Signal(Inversely Proportional to Native P4)Detection->SignalcaptionFig 2: Competitive Kinetic Pathway. High Native P4 displaces Tracer, reducing signal.

Technical Insights & Troubleshooting

Why PEG11?

The "11" refers to the number of ethylene glycol units.

  • Spacer Length: ~40 Å. This is critical. Short linkers (PEG3) often lead to steric hindrance where the antibody cannot bind the steroid core because the avidin (on the other end) blocks access.

  • Solubility: Native P4 is hydrophobic. Conjugating it to PEG11 makes the tracer water-soluble, eliminating the need for organic solvents (like methanol) in the assay buffer, which can denature antibodies.

Sensitivity Optimization

To maximize sensitivity (lowest IC50) for Native P4 detection:

  • Use a Heterologous System: If your tracer is P4-3 -PEG-Biotin, use an antibody raised against P4-11 -BSA.[1]

  • Limit Antibody Concentration: The antibody must be the limiting reagent. If antibody is in excess, both Native P4 and Tracer will bind, and no competition occurs.

  • Pre-incubation: Incubate Native P4 with the antibody before adding the Tracer. This gives the native ligand a kinetic head start (

    
     advantage).
    

References

  • Posthuma-Trumpie, G. A., et al. (2008).[1] "Development of a competitive lateral flow immunoassay for progesterone: influence of coating conjugates and buffer components." Analytical and Bioanalytical Chemistry, 392(6), 1215-1223.[1][3] Link

  • Miller, M. R., et al. (2016).[1] "Unconventional endocannabinoid signaling governs sperm activation via the sex hormone progesterone." Science, 352(6285), 555-559.[1] (Demonstrates use of P4-3-biotin probes for non-genomic receptor studies). Link[1]

  • BroadPharm. "Biotin-PEG Linkers and Kinetics." Product Technical Guide. (General reference for PEG linker hydrodynamics). Link

  • Cayman Chemical. "Progesterone 3-biotinyl Photoaffinity Probe Product Information." (Details on 3-position modification chemistry). Link

  • Corradetti, B., et al. (2013).[1] "Reactivity of an immobilized anti-progesterone antiserum with homologous and heterologous progesterone–horseradish peroxidase conjugates." Analyst, 138, 3232-3238.[1] (Key paper on homologous vs heterologous binding kinetics). Link

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